4egi-1
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRKRECSIYXARE-HYARGMPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N\NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4EGI-1: A Technical Guide to a Prototypic Inhibitor of Cap-Dependent Translation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4EGI-1 is a small molecule inhibitor that has emerged as a critical tool for studying the role of cap-dependent translation in various pathological conditions, most notably cancer. It functions by disrupting the protein-protein interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G, a crucial step in the assembly of the eIF4F complex and the initiation of translation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Discovery of this compound
This compound was identified through a high-throughput screening campaign of a 16,000-compound library using a fluorescence polarization (FP) assay.[1] The assay was designed to identify molecules that could displace a fluorescein-labeled peptide derived from eIF4G from its binding site on eIF4E.[1] A decrease in fluorescence polarization indicated the displacement of the labeled peptide, leading to the discovery of this compound as a competitive inhibitor of the eIF4E/eIF4G interaction.[1]
Mechanism of Action
This compound is an allosteric inhibitor of the eIF4E/eIF4G interaction.[2][3] Crystal structure analysis has revealed that this compound binds to a site on eIF4E that is distant from the eIF4G binding interface.[2][3] This binding induces a conformational change in eIF4E that prevents its association with eIF4G, thereby inhibiting the formation of the eIF4F complex.[3][4]
Interestingly, this compound exhibits a dual activity. While it disrupts the eIF4E/eIF4G interaction, it also stabilizes the binding of the hypophosphorylated eIF4E-binding protein 1 (4E-BP1) to eIF4E.[2] 4E-BP1 is a natural tumor suppressor that, in its hypophosphorylated state, sequesters eIF4E, preventing its participation in translation initiation. By promoting the eIF4E/4E-BP1 interaction, this compound further enhances the suppression of cap-dependent translation.[2]
Signaling Pathway of Cap-Dependent Translation Initiation and this compound Intervention
Caption: Cap-dependent translation initiation pathway and points of intervention by this compound.
Quantitative Data
Binding Affinity of this compound
The binding affinity of this compound to eIF4E has been determined using various biophysical methods. The equilibrium dissociation constant (Kd) is a key parameter to quantify this interaction.
| Parameter | Value (µM) | Method | Reference |
| Kd for eIF4E | ~25 | Fluorescence Quenching | [2] |
| Kd for eIF4E (this compound[E] isomer) | 10-20 | Fluorescence Quenching | [5] |
| Kd for eIF4E (this compound[Z] isomer) | 10-20 (slightly higher affinity than E) | Fluorescence Quenching | [5] |
| Kd for eIF4E/4E-BP1 complex | 24 | Fluorescence Quenching | [2] |
In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been evaluated in a variety of cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Lung Cancer | ~6 | Cell Growth | [6] |
| SKBR-3 | Breast Cancer | ~30 | Cell Viability | [7] |
| MCF-7 | Breast Cancer | ~30 | Cell Viability | [7] |
| MDA-MB-231 | Breast Cancer | ~30 | Cell Viability | [7] |
| U87 | Glioma | 10-100 (dose-dependent) | Cell Proliferation | [7][8] |
| Jurkat | T-cell Leukemia | Not specified, pro-apoptotic | Apoptosis | [6] |
| CRL-2351 | Breast Cancer | 1-20 | SRB Assay | [4] |
| CRL-2813 | Melanoma | 1-20 | SRB Assay | [4] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Inhibition
This assay is used to identify and characterize inhibitors of the eIF4E/eIF4G interaction.
Principle: The assay measures the change in polarization of light emitted from a fluorescently labeled peptide (tracer) derived from eIF4G. When the small tracer is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger eIF4E protein, its rotation is slowed, leading to an increase in polarization. A test compound that displaces the tracer from eIF4E will cause a decrease in fluorescence polarization.
Workflow:
Caption: Workflow for the Fluorescence Polarization assay.
Detailed Methodology:
-
Reagent Preparation:
-
Purified recombinant human eIF4E protein.
-
A synthetic peptide derived from eIF4G (e.g., KYTYDELFQLK) labeled with a fluorescent dye (e.g., fluorescein).[1]
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.05% Tween-20).
-
Serial dilutions of this compound or other test compounds.
-
-
Assay Procedure:
-
In a microplate, combine the eIF4E protein and the fluorescently labeled eIF4G peptide at concentrations determined by prior titration experiments to achieve a significant polarization window.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Measure the initial fluorescence polarization using a plate reader equipped with polarization filters.
-
Add the test compound (this compound) at various concentrations to the wells.
-
Incubate to allow for competitive binding to occur.
-
Measure the final fluorescence polarization.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is plotted against the concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the polarization signal, is calculated by fitting the data to a suitable dose-response curve.
-
Cell Viability and Proliferation Assays
These assays are used to determine the cytotoxic and cytostatic effects of this compound on cancer cells.
Commonly Used Assays:
-
Sulforhodamine B (SRB) Assay: Measures total protein content as an indicator of cell mass.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.[6]
Detailed Methodology (SRB Assay):
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Washing: Wash away the unbound dye.
-
Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Assess eIF4E/eIF4G Interaction
This technique is used to demonstrate that this compound disrupts the interaction between eIF4E and eIF4G within a cellular context.
Workflow:
Caption: Workflow for Co-Immunoprecipitation.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for eIF4E.
-
Add protein A/G-conjugated beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody against eIF4G.
-
-
Analysis: A reduced amount of eIF4G in the immunoprecipitated fraction from this compound-treated cells compared to the control indicates disruption of the eIF4E/eIF4G interaction.
Synthesis of this compound
The synthesis of this compound has been reported and generally involves a multi-step process. A key step is the condensation of a 2-hydrazinyl-thiazole intermediate with an α-keto acid.[4][9] The general synthetic strategy for this compound and its analogs is outlined below.
Synthetic Scheme Overview:
Caption: General synthetic route for this compound.
A detailed, step-by-step protocol for the synthesis can be found in the supplementary information of the primary research articles.[4][9]
Preclinical Development and Future Outlook
This compound has demonstrated significant anti-tumor activity in various preclinical models. In vivo studies using xenograft models of human cancers have shown that this compound can inhibit tumor growth.[2][3] It has also been shown to reduce the levels of oncogenic proteins such as cyclin D1 and c-myc.[4]
Despite its promising preclinical activity, the clinical development status of this compound is not publicly documented. Further optimization of its pharmacological properties, including potency, solubility, and metabolic stability, may be necessary for its progression into clinical trials. Nevertheless, this compound remains an invaluable research tool for elucidating the intricacies of cap-dependent translation and for validating the eIF4E/eIF4G interaction as a therapeutic target in cancer and other diseases. The development of more potent and drug-like analogs of this compound is an active area of research.[4][9]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pnas.org [pnas.org]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (this compound) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Action of 4EGI-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4EGI-1 is a potent and selective small-molecule inhibitor of cap-dependent translation initiation, a critical process frequently dysregulated in cancer and other diseases. This document provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its allosteric inhibition of the eIF4E/eIF4G protein-protein interaction and its dual regulatory function. It includes a compilation of quantitative data, detailed experimental protocols for key validation assays, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of the eIF4E/eIF4G Interaction
The primary mechanism of action of this compound is the disruption of the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and the scaffolding protein eIF4G.[1][2][3][4][5] This interaction is a crucial step in the assembly of the eIF4F complex, which is responsible for recruiting the 40S ribosomal subunit to the 5' cap of mRNAs, a rate-limiting step in cap-dependent translation.[2][6]
Unlike competitive inhibitors that would bind to the same site as eIF4G on eIF4E, this compound is an allosteric inhibitor .[3][6] It binds to a hydrophobic pocket on the surface of eIF4E that is distant from the eIF4G binding site.[3][6] This binding event induces a conformational change in eIF4E, which in turn leads to the dissociation of eIF4G.[3]
The Dual Activity of this compound
A unique aspect of this compound's mechanism is its dual effect on eIF4E's binding partners. While it disrupts the eIF4E/eIF4G interaction, it concurrently stabilizes the binding of the translational repressor, 4E-binding protein 1 (4E-BP1), to eIF4E .[1][4][5][7] 4E-BP1 and eIF4G compete for the same binding site on eIF4E. By promoting the formation of the inactive eIF4E/4E-BP1 complex, this compound further suppresses cap-dependent translation. This dual action makes this compound a particularly effective inhibitor of the eIF4F pathway.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its analogues.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) of this compound for eIF4E | ~10-20 µM | Intrinsic Fluorescence Quenching | [3] |
| 25 µM | Not Specified | [8][9] | |
| IC50 for eIF4E/eIF4G Interaction Disruption | 56 µM (this compound) | Fluorescence Polarization Assay | [1] |
| 67 µM (i4EG-BiP, an analogue) | Fluorescence Polarization Assay | [1] | |
| 15.3 µM ((Z)-1 isomer) | Fluorescence Polarization Assay | [2] | |
| 10.5 - 55.5 µM (rigidified mimetics) | Fluorescence Polarization Assay | [2] | |
| EC50 for displacement of full-length eIF4G | ~1.5 µM (Compound 4, an analogue) | Cell Lysate Pull-down | [1] |
Table 1: Biochemical Activity of this compound and Analogues
| Cell Line | Assay | IC50 | Reference |
| Breast Cancer (CRL-2351) | Sulforhodamine B (SRB) Proliferation Assay | >20 µM (for many rigidified mimetics) | [2] |
| Melanoma (CRL-2813) | Sulforhodamine B (SRB) Proliferation Assay | 7.5 - 15.3 µM | [2] |
| Breast Cancer (SKBR-3, MCF-7, MDA-MB-231) | Cell Viability Assay | ~30 µM | [8] |
| Non-Cancer Stem Cells (Breast) | Cell Viability Assay | ~22 µM | [8] |
| Human Glioma (U87) | Cell Proliferation Assay | 10, 50, 100 µM (dose-dependent inhibition) | [8] |
Table 2: Cellular Activity of this compound
Experimental Protocols
Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Interaction
This assay quantitatively measures the ability of a compound to disrupt the interaction between eIF4E and a fluorescently labeled peptide derived from eIF4G.[2][10]
-
Principle: A small, fluorescently labeled peptide from eIF4G, when unbound, tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger eIF4E protein, its tumbling slows, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.[10]
-
Reagents:
-
Purified recombinant human eIF4E protein.
-
Fluorescently labeled peptide derived from the eIF4G eIF4E-binding domain (e.g., FITC-labeled).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20).[10]
-
This compound or other test compounds dissolved in DMSO.
-
384-well, low-volume, black, non-binding surface microplates.[10]
-
-
Procedure:
-
Prepare a solution of the fluorescently labeled eIF4G peptide and eIF4E in the assay buffer. The concentrations should be optimized to be at or below the Kd of the interaction.[10]
-
Dispense the eIF4E/peptide mixture into the wells of the microplate.[10]
-
Add the inhibitor compound at various concentrations. Include DMSO-only controls (no inhibition) and buffer-only controls (background).[10]
-
Incubate the plate at room temperature to allow the binding to reach equilibrium (e.g., 30-60 minutes).[10]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.[10]
-
Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
-
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of eIF4E/eIF4G Interaction in Cells
This technique is used to verify that this compound disrupts the eIF4E/eIF4G interaction within a cellular context.[10][11]
-
Principle: An antibody specific to eIF4E is used to pull down eIF4E from a cell lysate. If eIF4G is bound to eIF4E, it will be co-precipitated. Treatment with this compound is expected to reduce the amount of co-precipitated eIF4G.[10]
-
Procedure:
-
Treat cultured cells with this compound or a vehicle control (DMSO) for a specified time (e.g., 6 hours).[4][11]
-
Lyse the cells in a suitable lysis buffer (e.g., IP lysis buffer containing protease and phosphatase inhibitors).
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-eIF4E antibody to form immune complexes.
-
Add protein A/G beads to capture the immune complexes.[10]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[10]
-
Elute the bound proteins from the beads.[10]
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against eIF4E and eIF4G. A decrease in the eIF4G band in the this compound-treated samples compared to the control indicates disruption of the interaction.[10][11]
-
Visualizing the Mechanism and Pathways
Signaling Pathway of Cap-Dependent Translation Initiation and its Inhibition by this compound
Caption: Signaling pathway of cap-dependent translation and the dual inhibitory mechanism of this compound.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for the biochemical and cellular characterization of this compound.
References
- 1. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (this compound) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4EGI-1 in Translational Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cap-dependent translation, a critical process for the synthesis of most eukaryotic proteins, is frequently dysregulated in various diseases, most notably cancer. The eukaryotic translation initiation factor 4E (eIF4E) plays a pivotal role in this process by binding to the 5' cap structure of messenger RNA (mRNA) and recruiting the translational machinery. The interaction between eIF4E and the scaffolding protein eIF4G is a rate-limiting step for the assembly of the eIF4F complex and subsequent translation initiation. 4EGI-1 is a small molecule inhibitor that selectively targets this crucial interaction, offering a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, relevant signaling pathways, and key experimental protocols for its characterization.
Mechanism of Action of this compound
This compound is a potent and specific inhibitor of the eIF4E-eIF4G interaction.[1][2] Unlike competitive inhibitors that would bind to the cap-binding pocket of eIF4E, this compound functions through a unique allosteric mechanism .[2][3][4][5] It binds to a hydrophobic pocket on the surface of eIF4E, distant from the eIF4G binding site.[2][3][4] This binding induces a conformational change in eIF4E, which in turn prevents its association with eIF4G, thereby inhibiting the formation of the active eIF4F translation initiation complex.[2][3][4]
A crucial aspect of this compound's function is its dual inhibitory activity . While it disrupts the eIF4E-eIF4G interaction, it paradoxically stabilizes the binding of the translational repressor, 4E-binding protein 1 (4E-BP1), to eIF4E .[6] 4E-BP1 competes with eIF4G for the same binding site on eIF4E. In its hypophosphorylated state, 4E-BP1 sequesters eIF4E, preventing translation initiation. The ability of this compound to enhance this natural inhibitory mechanism further potentiates its anti-proliferative and pro-apoptotic effects.
Signaling Pathways Modulated by this compound
The activity of eIF4E is tightly regulated by upstream signaling pathways, primarily the PI3K/Akt/mTOR pathway .[7][8][9][10][11] mTORC1, a key downstream effector of this pathway, phosphorylates 4E-BP1, leading to its dissociation from eIF4E and allowing the formation of the eIF4F complex and subsequent translation. By inhibiting the eIF4E-eIF4G interaction, this compound effectively uncouples eIF4E from the pro-proliferative signals emanating from the mTOR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Structure of the eukaryotic translation initiation factor eIF4E in complex with this compound reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the eukaryotic translation initiation factor eIF4E in complex with this compound reveals an allosteric mechanism for dissociating eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets | Bentham Science [eurekaselect.com]
- 10. mTOR downstream effectors, 4EBP1 and eIF4E, are overexpressed and associated with HPV status in precancerous lesions and carcinomas of the uterine cervix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4E-BP1, a multifactor regulated multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
4EGI-1: A Targeted Approach to Disrupting Cap-Dependent Translation in Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cap-dependent translation, a critical process for the synthesis of the majority of eukaryotic proteins, is frequently dysregulated in various diseases, most notably cancer. The eukaryotic translation initiation factor 4F (eIF4F) complex, particularly the cap-binding protein eIF4E, plays a pivotal role in this process. Its overexpression is linked to cellular transformation and tumor progression, making it a key target for therapeutic intervention. 4EGI-1 is a small molecule inhibitor that disrupts the crucial interaction between eIF4E and the scaffolding protein eIF4G, thereby impeding the assembly of the eIF4F complex and selectively inhibiting cap-dependent translation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.
Introduction
The initiation of cap-dependent translation is a tightly regulated process that governs the expression of proteins essential for cell growth, proliferation, and survival. The eIF4F complex, composed of eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A, is central to this mechanism. eIF4E recognizes and binds to the 5' cap structure (m7GpppN) of messenger RNA (mRNA), a rate-limiting step in translation initiation. Dysregulation of this process, often through the overexpression of eIF4E, leads to the preferential translation of oncogenic mRNAs, contributing to malignant transformation.
This compound emerged from high-throughput screening as a potent inhibitor of the eIF4E/eIF4G interaction.[1] It offers a targeted approach to modulate protein synthesis, with significant therapeutic potential in oncology and other diseases characterized by aberrant translation.
Mechanism of Action
This compound functions as an allosteric inhibitor of the eIF4E/eIF4G interaction.[2] Unlike competitive inhibitors that would bind to the cap-binding pocket of eIF4E, this compound binds to a hydrophobic pocket on the dorsal surface of eIF4E, distant from the eIF4G binding site. This binding induces a conformational change in eIF4E that prevents its interaction with eIF4G, thereby disrupting the formation of the eIF4F complex.[2]
Interestingly, this compound exhibits a dual mechanism of action. While it inhibits the eIF4E/eIF4G interaction, it simultaneously stabilizes the interaction between eIF4E and the 4E-binding proteins (4E-BPs), which are natural inhibitors of eIF4E.[1] Hypophosphorylated 4E-BPs compete with eIF4G for binding to eIF4E. By promoting the eIF4E/4E-BP1 complex, this compound further suppresses cap-dependent translation.[1] This dual activity makes this compound a highly effective modulator of the translation initiation machinery.
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a comparative overview of its binding affinity and cellular potency.
Table 1: Binding Affinity of this compound and its Isomers to eIF4E
| Compound | Target | Condition | Kd (μM) | Reference |
| This compound | eIF4E | Cell-free assay | 25 | [3][4] |
| This compound[E] isomer | apo-GB1eIF4E | Fluorescence quenching | 10 | [2] |
| This compound[Z] isomer | apo-GB1eIF4E | Fluorescence quenching | 20 | [2] |
| This compound[E] isomer | m7GTP-GB1eIF4E | Fluorescence quenching | 10 | [2] |
| This compound[Z] isomer | m7GTP-GB1eIF4E | Fluorescence quenching | 10 | [2] |
Table 2: In Vitro Potency (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (μM) | Reference |
| A549 | Lung Cancer | - | ~6 | [3] |
| Jurkat | T-cell Leukemia | 24 | ~25 | [5] |
| SKBR-3 | Breast Cancer | - | ~30 | [4] |
| MCF-7 | Breast Cancer | - | ~30 | [4] |
| MDA-MB-231 | Breast Cancer | - | ~30 | [4] |
| Non-CSCs | Breast Cancer | - | ~22 | [4] |
| HNE1 | Nasopharyngeal Carcinoma | 72 | ~50 | [6] |
| 5-8F | Nasopharyngeal Carcinoma | 72 | ~120 | [6] |
| H2030 | Non-Small Cell Lung Cancer | 144 | Varies | [7] |
| H522 | Non-Small Cell Lung Cancer | 144 | Varies | [7] |
| H2009 | Non-Small Cell Lung Cancer | 144 | Varies | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Interaction
This assay quantitatively measures the ability of this compound to disrupt the interaction between eIF4E and a fluorescently labeled peptide derived from eIF4G.
Materials:
-
Recombinant human eIF4E protein
-
Fluorescein-labeled peptide derived from the eIF4G eIF4E-binding domain
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a solution of eIF4E and the fluorescently labeled eIF4G peptide in the assay buffer. The final concentrations should be optimized to yield a stable and significant polarization signal.
-
Serially dilute the this compound stock solution in assay buffer to create a range of concentrations.
-
In the 384-well plate, add the eIF4E/eIF4G peptide solution to each well.
-
Add the serially diluted this compound solutions to the wells. Include control wells with DMSO only (maximum polarization) and buffer only (minimum polarization).
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and plot the data to determine the IC50 value.[8][9]
m7GTP Pull-Down Assay
This assay assesses the effect of this compound on the formation of the cap-binding complex in cell lysates.
Materials:
-
7-methyl-GTP (m7GTP)-Sepharose beads
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
-
This compound stock solution in DMSO
-
Treated and untreated cell lysates
-
Wash buffer (lysis buffer without detergents)
-
SDS-PAGE sample buffer
-
Antibodies against eIF4E, eIF4G, and 4E-BP1
Protocol:
-
Treat cells with desired concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with m7GTP-Sepharose beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against eIF4E, eIF4G, and 4E-BP1 to assess the composition of the cap-binding complex.[10][11]
Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).
-
After treatment, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.[6][10]
Signaling Pathways and Visualizations
This compound impacts several key signaling pathways that regulate cell growth, proliferation, and survival. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the mechanism of action of this compound.
Caption: Overview of the cap-dependent translation initiation pathway.
Caption: Dual mechanism of action of this compound.
Caption: Impact of this compound on the mTOR and apoptosis signaling pathways.
Conclusion
This compound represents a significant tool for both basic research and preclinical drug development. Its specific mechanism of action in disrupting the eIF4E/eIF4G interaction provides a targeted means to study the intricacies of cap-dependent translation. For drug development professionals, this compound serves as a lead compound for the design of novel therapeutics aimed at diseases driven by aberrant protein synthesis, particularly cancer. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to effectively utilize and further investigate the potential of this compound and similar molecules in their respective fields. Further research into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in translating the promise of this compound into clinical applications.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The cap-translation inhibitor this compound induces apoptosis in multiple myeloma through Noxa induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Dawn of eIF4F Inhibition: An In-depth Technical Guide to the Early Biological Studies of 4EGI-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies on 4EGI-1, a pioneering small molecule inhibitor of the eIF4E/eIF4G interaction. It delves into the initial discovery, mechanism of action, and early biological characterization of this compound, which has paved the way for novel therapeutic strategies targeting cap-dependent translation in diseases like cancer.
Core Concepts: The eIF4F Complex and the Rationale for its Inhibition
Translation initiation in eukaryotes is a tightly regulated process, with the assembly of the eukaryotic initiation factor 4F (eIF4F) complex being a critical rate-limiting step. This complex, composed of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A, is essential for the recruitment of ribosomes to the 5' cap of messenger RNAs (mRNAs).[1] The interaction between eIF4E and eIF4G is a central node in this process.
In many cancers, the eIF4F complex is hyperactivated, leading to the preferential translation of mRNAs encoding oncoproteins and other factors that promote cell growth, proliferation, and survival.[1] This has made the eIF4E/eIF4G interaction an attractive target for therapeutic intervention. The development of small molecules that could disrupt this interaction promised a novel approach to cancer therapy.
The Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a high-throughput fluorescence polarization (FP) assay designed to screen for small molecules that could inhibit the interaction between eIF4E and a peptide derived from eIF4G.[2][3] This assay is based on the principle that a small, fluorescently labeled peptide will rotate rapidly in solution, resulting in low fluorescence polarization. When this peptide binds to a larger protein (in this case, eIF4E), its rotation is slowed, leading to an increase in fluorescence polarization. A successful inhibitor will displace the fluorescent peptide from the protein, causing a decrease in polarization.
Mechanism of Action: Allosteric Inhibition and a Dual Effect
Initial hypotheses suggested that this compound would act as a competitive inhibitor, binding to the same site on eIF4E as eIF4G. However, later structural studies revealed a more complex and interesting mechanism. This compound binds to a site on eIF4E that is distant from the eIF4G binding site, inducing a conformational change that allosterically inhibits the eIF4E/eIF4G interaction.[3]
Intriguingly, early studies also demonstrated a dual effect of this compound. While it disrupts the binding of eIF4G to eIF4E, it was found to enhance the association of the translational repressor, 4E-BP1, with eIF4E.[2][4] This dual action of simultaneously inhibiting a tumor-promoting interaction and stabilizing a tumor-suppressing one makes this compound a particularly potent inhibitor of cap-dependent translation.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on this compound.
Table 1: Binding Affinities of this compound and its Analogs
| Compound | Target | Assay | Kd (µM) | Reference |
| This compound | eIF4E | Fluorescence Polarization | 25 ± 11 | [2] |
| 4EGI-1A | eIF4E | Fluorescence Polarization | 16 ± 6 | [2] |
| This compound[E] isomer | apo-GB1eIF4E | Fluorescence Quenching | 10-20 | [5] |
| This compound[Z] isomer | apo-GB1eIF4E | Fluorescence Quenching | 10-20 (slightly higher affinity than E) | [5] |
| This compound[E] isomer | m7GTP-GB1eIF4E | Fluorescence Quenching | 10-20 | [5] |
| This compound[Z] isomer | m7GTP-GB1eIF4E | Fluorescence Quenching | 10-20 (slightly higher affinity than E) | [5] |
Table 2: In Vitro and Cellular IC50 Values of this compound
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Ph+ | Transformed cell line | Cell Growth Assay | Not specified | ~25 | [2] |
| Ph- | Non-transformed cell line | Cell Growth Assay | Not specified | >50 | [2] |
| Multiple Lung Cancer Cell Lines | Lung Cancer | SRB Assay | Not specified | ~40 | [6] |
| 5-8F | Nasopharyngeal Carcinoma | SRB Assay | 24 | ~40 | [7] |
| 5-8F | Nasopharyngeal Carcinoma | SRB Assay | 48 | ~30 | [7] |
| 5-8F | Nasopharyngeal Carcinoma | SRB Assay | 72 | ~20 | [7] |
| HK1 | Nasopharyngeal Carcinoma | SRB Assay | 24 | ~45 | [7] |
| HK1 | Nasopharyngeal Carcinoma | SRB Assay | 48 | ~35 | [7] |
| HK1 | Nasopharyngeal Carcinoma | SRB Assay | 72 | ~25 | [7] |
| HNE1 | Nasopharyngeal Carcinoma | SRB Assay | 24 | ~50 | [7] |
| HNE1 | Nasopharyngeal Carcinoma | SRB Assay | 48 | ~40 | [7] |
| HNE1 | Nasopharyngeal Carcinoma | SRB Assay | 72 | ~30 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early studies of this compound.
Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Interaction
This assay was central to the discovery of this compound and is used to quantify the inhibition of the eIF4E/eIF4G interaction.
Materials:
-
Recombinant human eIF4E protein
-
Fluorescently labeled peptide derived from eIF4G (e.g., with fluorescein) containing the eIF4E binding motif
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 0.5% NP-40)
-
384-well black, non-binding microplates
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a solution of the fluorescently labeled eIF4G peptide in the assay buffer. The final concentration should be in the low nanomolar range and optimized for a stable FP signal.
-
Prepare a solution of recombinant eIF4E in the assay buffer. The concentration should be titrated to achieve a significant shift in polarization upon binding to the fluorescent peptide.
-
Prepare serial dilutions of this compound or other test compounds in DMSO, and then dilute further in the assay buffer.
-
In the microplate wells, combine the eIF4E protein and the fluorescent eIF4G peptide.
-
Add the test compounds at various concentrations to the wells. Include positive controls (no inhibitor) and negative controls (no eIF4E).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
m7GTP-Sepharose Pull-Down Assay
This assay is used to assess the effect of this compound on the formation of the eIF4F complex in cell lysates.
Materials:
-
m7GTP-Sepharose beads
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA, protease inhibitors, 0.5% NP-40)
-
Wash buffer (same as lysis buffer)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Antibodies against eIF4E, eIF4G, and 4E-BP1
Protocol:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells in the lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with m7GTP-Sepharose beads for 2 hours at 4°C with gentle rotation.
-
Wash the beads several times with the wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by adding elution buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against eIF4E, eIF4G, and 4E-BP1.
In Vitro Translation Assay
This assay measures the effect of this compound on cap-dependent and cap-independent translation.
Materials:
-
Rabbit reticulocyte lysate
-
Bicistronic reporter plasmid containing a cap-dependent reporter (e.g., Renilla luciferase) and an IRES-driven reporter (e.g., Firefly luciferase)
-
Amino acid mixture
-
RNase inhibitor
-
Luciferase assay reagents
Protocol:
-
In a microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture, and RNase inhibitor.
-
Add the bicistronic reporter mRNA to the mixture.
-
Add this compound at various concentrations.
-
Incubate the reaction at 30°C for a specified time (e.g., 90 minutes).
-
Measure the activity of both luciferases using a luminometer.
-
Calculate the ratio of cap-dependent to IRES-dependent translation to determine the specific inhibitory effect of this compound on cap-dependent translation.
Cell Viability and Proliferation Assays (SRB and MTT)
These assays are used to determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Sulforhodamine B (SRB) Assay:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the bound dye with a Tris-based solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
MTT Assay:
-
Follow steps 1 and 2 as in the SRB assay.
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Assays
These assays are used to determine if the cytotoxic effects of this compound are due to the induction of apoptosis.
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound as desired.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.
PARP Cleavage Western Blot:
-
Treat cells with this compound.
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and Western blotting using an antibody that detects both full-length and cleaved PARP. An increase in the cleaved form of PARP is indicative of apoptosis.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the eIF4F complex.
Experimental Workflow Diagram
Caption: Workflow for the m7GTP pull-down assay.
Logical Relationship Diagram
Caption: Logical flow of this compound's cellular effects.
References
- 1. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Structure of the eukaryotic translation initiation factor eIF4E in complex with this compound reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
4EGI-1: A Technical Guide to its Application in Protein Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4EGI-1, a small molecule inhibitor of protein synthesis. This document details its mechanism of action, presents quantitative data on its efficacy, and offers detailed protocols for its use in key experimental settings. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its application.
Introduction to this compound
This compound is a cell-permeable, experimental chemical compound that serves as a powerful tool for studying the initiation phase of eukaryotic protein synthesis. It selectively targets the interaction between the eukaryotic initiation factor 4E (eIF4E) and the scaffolding protein eIF4G, a critical step in cap-dependent translation.[1][2][3] By disrupting this interaction, this compound effectively inhibits the assembly of the eIF4F complex, which is essential for the recruitment of ribosomes to the 5' cap of messenger RNAs (mRNAs).[2][4] This inhibitory action makes this compound a valuable instrument for investigating the roles of cap-dependent translation in various cellular processes, including cell growth, proliferation, and apoptosis, particularly in the context of cancer biology where this pathway is often dysregulated.[1][4][5]
Mechanism of Action
This compound functions as an allosteric inhibitor of the eIF4E/eIF4G interaction.[6][7] Unlike competitive inhibitors that would bind to the same site as eIF4G on eIF4E, this compound binds to a remote pocket on the surface of eIF4E.[6][7] This binding event induces a conformational change in eIF4E that prevents its association with eIF4G, thereby hindering the formation of the active eIF4F complex.[6][7]
Interestingly, this compound exhibits a dual activity. While it disrupts the eIF4E/eIF4G interaction, it has been shown to stabilize the binding of the translational repressors, the 4E-binding proteins (4E-BPs), to eIF4E.[1] In their hypophosphorylated state, 4E-BPs compete with eIF4G for the same binding site on eIF4E. By enhancing the interaction between eIF4E and 4E-BP1, this compound further suppresses cap-dependent translation.[1] This dual mechanism makes this compound a potent and specific inhibitor of this crucial step in protein synthesis.
Signaling Pathway of Cap-Dependent Translation Initiation and this compound Intervention
Quantitative Data
The efficacy of this compound has been quantified in numerous studies, primarily through the determination of its binding affinity (Kd) and its half-maximal inhibitory concentration (IC50) in various cell lines.
| Parameter | Value | Context | Reference |
| Binding Affinity (Kd) | |||
| Kd for eIF4E | 25 µM | Competitive binding assay | [8][9] |
| In Vitro Efficacy (IC50) | |||
| A549 (Lung Cancer) | ~6 µM | Cell growth inhibition | [8] |
| Jurkat (T-cell Leukemia) | ~25 µM | Apoptotic cell death | [10] |
| SKBR-3 (Breast Cancer) | ~30 µM | Cytotoxicity | [9] |
| MCF-7 (Breast Cancer) | ~30 µM | Cytotoxicity | [9] |
| MDA-MB-231 (Breast Cancer) | ~30 µM | Cytotoxicity | [9] |
| Non-CSCs (Cancer Stem Cells) | ~22 µM | Cytotoxicity | [9] |
| U87 (Glioblastoma) | 10, 50, 100 µM | Inhibition of cell proliferation, induction of apoptosis | [9] |
| Malignant Pleural Mesothelioma Cells | Preferential inhibition vs. normal mesothelial cells | Cell viability and apoptosis | [9] |
| Human Lung Cancer Cell Lines | ~40 µM | Growth inhibition | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on protein synthesis.
Co-Immunoprecipitation to Assess eIF4E/eIF4G Interaction
This protocol is designed to demonstrate the disruption of the eIF4E/eIF4G interaction in cells treated with this compound.
Materials:
-
Cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-eIF4E antibody for immunoprecipitation
-
Protein A/G magnetic or agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Antibodies for Western blotting: anti-eIF4E and anti-eIF4G
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 4-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-eIF4E antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washes: Pellet the beads and wash them three to five times with ice-cold wash buffer.
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-eIF4E and anti-eIF4G antibodies to detect the amount of co-immunoprecipitated eIF4G.
In Vitro Translation Assay
This assay measures the direct effect of this compound on cap-dependent and cap-independent translation using a cell-free system.
Materials:
-
Rabbit reticulocyte lysate (RRL)
-
Capped and uncapped luciferase reporter mRNAs (e.g., capped Firefly luciferase for cap-dependent and an IRES-driven Renilla luciferase for cap-independent translation)
-
This compound at various concentrations
-
Luciferase assay reagent
Procedure:
-
Reaction Setup: In a microfuge tube, combine RRL, amino acid mixture, and the reporter mRNAs.
-
Inhibitor Addition: Add this compound at a range of concentrations to different reaction tubes. Include a vehicle control.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Luciferase Measurement: Stop the reaction and measure the luciferase activity for both reporters according to the manufacturer's instructions using a luminometer.
-
Analysis: Normalize the luciferase activity to the vehicle control. A dose-dependent decrease in the cap-dependent reporter signal with minimal effect on the IRES-driven reporter indicates specific inhibition.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for Assessing this compound Activity
Logical Relationship of this compound's Dual Action
References
- 1. dirusciolab.com [dirusciolab.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Kinetic Mechanism for Assembly of the m7GpppG·eIF4E·eIF4G Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Polysome Profiling: A Method for Global and Targeted Analysis of mRNA Translation | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of 4EGI-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of 4EGI-1, a small molecule inhibitor of cap-dependent translation. By disrupting the crucial interaction between eukaryotic initiation factor 4E (eIF4E) and eIF4G, this compound presents a compelling therapeutic strategy, particularly in oncology. This document provides a detailed overview of its mechanism of action, quantitative efficacy data, and comprehensive experimental protocols for its study.
Mechanism of Action: Allosteric Inhibition of the eIF4E/eIF4G Interaction
This compound functions as a potent and specific inhibitor of the eIF4E/eIF4G interaction, a critical step in the initiation of cap-dependent translation. Unlike competitive inhibitors that would bind to the same site as eIF4G on eIF4E, this compound employs an allosteric mechanism. It binds to a hydrophobic pocket on eIF4E, distant from the eIF4G binding site. This binding event induces a conformational change in eIF4E, which then prevents the association with eIF4G, thereby inhibiting the formation of the eIF4F complex.
Intriguingly, this compound has a dual effect. While it disrupts the eIF4E/eIF4G interaction, it has been shown to stabilize the interaction between eIF4E and the translational repressors, the 4E-binding proteins (4E-BPs). By preventing the release of 4E-BPs, this compound further suppresses cap-dependent translation, making it a highly effective inhibitor of this pathway.
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth and proliferation, and it directly influences the eIF4F complex formation. mTOR phosphorylates 4E-BPs, causing their dissociation from eIF4E and allowing eIF4G to bind and initiate translation. This compound's ability to stabilize the eIF4E/4E-BP1 complex provides an alternative mechanism to inhibit translation, even in the presence of active mTOR signaling.
Below is a diagram illustrating the signaling pathway and the point of intervention for this compound.
Quantitative Data: In Vitro Efficacy of this compound
The efficacy of this compound has been evaluated across a range of cancer cell lines, demonstrating its broad potential as an anti-neoplastic agent. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~25 µM | Purified eIF4E | [1][2] |
| IC50 (Cell Viability) | ~25 µM | Jurkat (Leukemia) | [3] |
| ~6 µM | A549 (Lung Cancer) | [1] | |
| ~30 µM | SKBR-3 (Breast Cancer) | [2] | |
| ~30 µM | MCF-7 (Breast Cancer) | [2] | |
| ~30 µM | MDA-MB-231 (Breast Cancer) | [2] | |
| 10-50 µM | U87 (Glioblastoma) | [2] | |
| ~15.3 µM | CRL-2813 (Melanoma) | [4] | |
| >20 µM | CRL-2351 (Breast) | [4] | |
| Varies (see source) | H2030, H522, H2009 (NSCLC) | [4] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here are for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
m7GTP Pull-Down Assay to Assess eIF4F Complex Integrity
This assay is used to determine the effect of this compound on the assembly of the eIF4F complex by assessing the interaction between eIF4E and eIF4G.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
-
m7GTP-Sepharose beads
-
Wash buffer (lysis buffer without detergent)
-
SDS-PAGE sample buffer
-
Antibodies: anti-eIF4E, anti-eIF4G, anti-4E-BP1
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
m7GTP Pull-Down:
-
Incubate the cleared lysate with pre-equilibrated m7GTP-Sepharose beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against eIF4E, eIF4G, and 4E-BP1, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cap-Dependent Translation Reporter Assay
This assay measures the specific inhibitory effect of this compound on cap-dependent translation using a bicistronic reporter construct.
Materials:
-
Cells of interest
-
Bicistronic reporter plasmid (e.g., pRL-HL, encoding Renilla luciferase under a cap-dependent promoter and Firefly luciferase under an IRES-dependent promoter)
-
Transfection reagent
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 24-well plate.
-
Transfect the cells with the bicistronic reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control.
-
-
Luciferase Assay:
-
After the desired treatment period (e.g., 24 hours), lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.
-
Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the ratio of Renilla (cap-dependent) to Firefly (IRES-dependent) luciferase activity for each condition.
-
Normalize the ratios to the vehicle-treated control to determine the specific inhibition of cap-dependent translation.
-
Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine the effect of this compound on cell proliferation and viability.[1][3][5][6][7]
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 48-72 hours).
-
-
Fixation:
-
Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[6]
-
-
Staining:
-
Washing and Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 565 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[6]
-
Conclusion
This compound represents a significant tool for both basic research and therapeutic development. Its unique allosteric mechanism of inhibiting the eIF4E/eIF4G interaction, coupled with its ability to stabilize the repressive eIF4E/4E-BP1 complex, provides a powerful means to dissect the role of cap-dependent translation in various biological processes. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to explore the multifaceted activities of this compound and its potential as a targeted therapeutic agent.
References
Unveiling the Cellular Targets of 4EGI-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus in the regulation of protein synthesis, playing a pivotal role in cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. 4EGI-1 is a small molecule inhibitor that has garnered significant attention for its ability to disrupt the initiation of cap-dependent translation. This technical guide provides an in-depth exploration of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Allosteric Inhibition of the eIF4E/eIF4G Interaction
The primary and most well-characterized mechanism of action of this compound is the disruption of the protein-protein interaction between eIF4E and the large scaffold protein eIF4G.[1][2][3] This interaction is crucial for the assembly of the eIF4F complex, which recruits the 40S ribosomal subunit to the 5' cap of mRNAs, a rate-limiting step in cap-dependent translation.
Unlike competitive inhibitors that would bind to the same site as eIF4G, this compound is an allosteric inhibitor.[3][4][5] It binds to a hydrophobic pocket on eIF4E at a site distant from the eIF4G binding interface.[2][3] This binding event induces a conformational change in eIF4E, specifically causing an extension of the α-helix 1, which ultimately prevents the association of eIF4G.[3][4]
A unique feature of this compound is its dual activity. While it disrupts the eIF4E/eIF4G interaction, it has been shown to stabilize the binding of the translational repressor, 4E-binding protein 1 (4E-BP1), to eIF4E.[2][6] 4E-BP1 competes with eIF4G for the same binding site on eIF4E. By enhancing the affinity of 4E-BP1 for eIF4E, this compound further suppresses cap-dependent translation, creating a more robust inhibitory effect.[2]
Quantitative Data: Binding Affinities and Cellular Potency
The following tables summarize the key quantitative data for this compound, providing insights into its biochemical and cellular activity.
Table 1: Binding Affinity of this compound for eIF4E
| Parameter | Value (μM) | Method | Reference |
| Kd | ~25 | Fluorescence Quenching | [1][2] |
| Kd (E-isomer) | 10-20 | Fluorescence Quenching | [7] |
| Kd (Z-isomer) | 10-20 (slightly higher affinity) | Fluorescence Quenching | [7] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Assay | Reference |
| SKBR-3 | Breast Cancer | ~30 | Cell Viability | [1] |
| MCF-7 | Breast Cancer | ~30 | Cell Viability | [1] |
| MDA-MB-231 | Breast Cancer | ~30 | Cell Viability | [1] |
| U87 | Glioma | Not specified | Apoptosis Induction | [1] |
| HNE1 | Nasopharyngeal Carcinoma | Varies (dose-dependent) | Cell Proliferation | [8] |
| A549 | Lung Cancer | Not specified | Apoptosis Induction | [9] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Varies | Apoptosis Induction | [10] |
Signaling Pathways Modulated by this compound
This compound's impact extends beyond the direct inhibition of the eIF4F complex, influencing several downstream and parallel signaling pathways.
On-Target Pathway: Inhibition of Cap-Dependent Translation
The primary consequence of disrupting the eIF4E/eIF4G interaction is the inhibition of cap-dependent translation of a specific subset of mRNAs. These "weak" mRNAs often possess long, structured 5' untranslated regions (UTRs) and encode for proteins critical for cell growth, proliferation, and survival, including many oncoproteins.
Off-Target Pathways: Induction of Apoptosis and ER Stress
Beyond its effects on translation, this compound has been shown to induce apoptosis in various cancer cell lines.[9][10][11] This pro-apoptotic activity is linked to the modulation of several key signaling pathways, including the induction of Endoplasmic Reticulum (ER) stress and the regulation of apoptosis-related proteins.
Some studies suggest that this compound can induce the expression of Death Receptor 5 (DR5) and promote the degradation of cellular FLICE-inhibitory protein (c-FLIP) in a manner that is independent of its inhibition of cap-dependent translation.[8][9][12][13] This suggests the existence of "off-target" effects that contribute to its overall anti-cancer activity. The induction of DR5 can sensitize cells to TRAIL-mediated apoptosis.
Furthermore, this compound has been shown to trigger ER stress, leading to the activation of the Unfolded Protein Response (UPR).[14][15][16] This can contribute to apoptosis through the activation of pro-apoptotic factors like CHOP and the intrinsic mitochondrial pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound's cellular targets. Below are protocols for key experiments.
m7GTP Pull-Down Assay to Assess eIF4F Complex Integrity
This assay is used to determine if this compound disrupts the interaction between eIF4E and eIF4G.
Materials:
-
Cell lysate
-
m7GTP-Agarose beads (e.g., from Jena Bioscience)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Wash Buffer: Lysis buffer with reduced Triton X-100 (e.g., 0.1%).
-
Elution Buffer: 2X Laemmli sample buffer.
-
Antibodies: anti-eIF4E, anti-eIF4G.
Procedure:
-
Lyse cells in Lysis Buffer and clarify the lysate by centrifugation.
-
Pre-clear the lysate with agarose beads to reduce non-specific binding.
-
Incubate a portion of the pre-cleared lysate with m7GTP-Agarose beads for 2-4 hours at 4°C with gentle rotation. This will pull down eIF4E and any associated proteins.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in Elution Buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against eIF4E and eIF4G. A decrease in the amount of co-precipitated eIF4G in the presence of this compound indicates disruption of the eIF4F complex.
Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Interaction
This in vitro assay directly measures the binding affinity and inhibitory potential of compounds like this compound.[17][18][19]
Materials:
-
Purified recombinant eIF4E protein.
-
Fluorescently labeled peptide derived from the eIF4G eIF4E-binding motif (e.g., FITC-labeled).
-
Assay Buffer: e.g., 20 mM HEPES (pH 7.5), 100 mM KCl, 1 mM DTT, 0.01% Tween 20.
-
This compound and other test compounds.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
In a microplate, combine a fixed concentration of purified eIF4E and the fluorescently labeled eIF4G peptide in the Assay Buffer. The concentrations should be optimized to be near the Kd of the interaction.
-
Add varying concentrations of this compound or other test compounds to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
A decrease in fluorescence polarization in the presence of this compound indicates displacement of the fluorescent peptide from eIF4E, allowing for the calculation of an IC50 value.
Luciferase Reporter Assay for Cap-Dependent Translation
This cell-based assay is used to quantify the inhibition of cap-dependent translation by this compound.[20][21][22]
Materials:
-
Mammalian cells.
-
Reporter plasmid encoding a luciferase gene (e.g., Firefly luciferase) under the control of a promoter that drives cap-dependent translation.
-
Control plasmid encoding a different luciferase (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
This compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Co-transfect mammalian cells with the cap-dependent luciferase reporter plasmid and the control plasmid.
-
After transfection, treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the activities of both luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the activity of the cap-dependent luciferase to the activity of the control luciferase.
-
A dose-dependent decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of cap-dependent translation.
Conclusion
This compound is a powerful tool for studying the intricacies of cap-dependent translation and a promising lead compound for the development of novel anti-cancer therapeutics. Its well-defined allosteric mechanism of action, coupled with its dual activity in both disrupting the eIF4F complex and stabilizing the repressive 4E-BP1/eIF4E interaction, makes it a unique and potent inhibitor. Furthermore, its ability to induce apoptosis through both on-target and potential off-target mechanisms involving ER stress and the modulation of apoptosis-related proteins highlights the complex cellular response to the inhibition of this critical oncogenic pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the cellular targets and therapeutic potential of this compound and other molecules that target the translation initiation machinery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Structure of the eukaryotic translation initiation factor eIF4E in complex with this compound reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cap-translation inhibitor this compound induces apoptosis in multiple myeloma through Noxa induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. csus.edu [csus.edu]
- 12. The eIF4E/eIF4G interaction inhibitor this compound augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Cancer Effect of Cap-Translation Inhibitor this compound in Human Glioma U87 Cells: Involvement of Mitochondrial Dysfunction and ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of eIF4G1-eIF1 uncover its regulatory role of ER/UPR stress-response genes independent of eIF2α-phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitors of eIF4G1–eIF1 uncover its regulatory role of ER/UPR stress-response genes independent of eIF2α-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 19. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
4EGI-1 In Vitro Assay: Application Notes and Protocols for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Comprehensive application notes and detailed in vitro assay protocols for 4EGI-1, a potent inhibitor of the eIF4E/eIF4G interaction, are now available for researchers, scientists, and drug development professionals. These resources provide a thorough guide to understanding and utilizing this compound in preclinical cancer research and other therapeutic areas where cap-dependent translation is dysregulated.
This compound is a small molecule that allosterically inhibits the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G, a critical step in the initiation of cap-dependent translation.[1] By disrupting the formation of the eIF4F complex, this compound can selectively inhibit the translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival, making it a promising agent for cancer therapy.[1] Furthermore, this compound has been shown to stabilize the binding of the translational repressor 4E-BP1 to eIF4E, further inhibiting translation initiation.[2]
These application notes provide a detailed overview of the mechanism of action of this compound, its effects on the mTOR signaling pathway, and its potential therapeutic applications. The accompanying protocols offer step-by-step instructions for key in vitro assays to evaluate the efficacy and mechanism of this compound.
Signaling Pathway of this compound
The following diagram illustrates the signaling pathway affected by this compound, highlighting its role in the inhibition of cap-dependent translation.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in various in vitro assays.
| Assay Type | Cell Line / System | Target | IC50 (µM) | Reference |
| Translation Inhibition | Rabbit Reticulocyte Lysate | Cap-dependent translation | ~80 | [1] |
| HCT116 cells | Cap-dependent luciferase translation | ~50 | [3] | |
| Cell Viability/Proliferation | Multiple Myeloma Cell Lines (LP-1, L363, OPM-2, U266, XG-6) | Cell Viability | ~50 (for disruption of eIF4E/eIF4G interaction) | [4] |
| Non-small cell lung cancer cell lines | Growth Inhibition | Not specified | [5] | |
| Glioma cells | Cell Viability | Not specified | [4] | |
| T-cell leukemia cells | Cell Viability | Not specified | [4] | |
| Chronic lymphocytic leukemia cells | Cell Viability | Not specified | [4] | |
| Mesothelioma cells | Cell Viability | Not specified | [4] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Interaction
This assay quantitatively measures the ability of this compound to disrupt the interaction between eIF4E and a fluorescently labeled peptide derived from eIF4G.
Experimental Workflow:
Materials:
-
Purified recombinant human eIF4E protein
-
Fluorescently labeled peptide derived from eIF4G (e.g., with fluorescein)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.05% Tween-20)
-
384-well black, low-volume, non-binding surface microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of eIF4E in assay buffer.
-
Prepare a working solution of the fluorescently labeled eIF4G peptide (tracer) in assay buffer. The final concentration of the tracer should be low (nM range) and optimized for a stable fluorescence signal.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Plate Setup:
-
Add the eIF4E solution to each well of the 384-well plate.
-
Add the tracer solution to each well.
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Include control wells:
-
Blank: Assay buffer only.
-
Tracer only (P_min): Tracer in assay buffer.
-
Tracer + eIF4E (P_max): Tracer and eIF4E in assay buffer.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).[6]
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (P_sample - P_min) / (P_max - P_min)) where P_sample is the polarization of the well with the inhibitor, P_min is the polarization of the tracer only, and P_max is the polarization of the tracer and eIF4E.
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
m7GTP Pull-Down Assay
This assay is used to assess the disruption of the eIF4F complex in cell lysates by this compound.
Materials:
-
m7GTP-Agarose beads
-
Cell lines of interest
-
This compound
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors)
-
Wash Buffer (e.g., Lysis buffer with a lower concentration of detergent)
-
SDS-PAGE sample buffer
-
Antibodies against eIF4E and eIF4G
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 6 hours).[4]
-
Harvest and lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Bead Preparation and Incubation:
-
Wash the m7GTP-Agarose beads with Lysis Buffer.
-
Incubate the cleared cell lysates with the washed m7GTP-Agarose beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using primary antibodies against eIF4E and eIF4G to detect the amount of each protein pulled down. A decrease in the amount of eIF4G pulled down with eIF4E in the presence of this compound indicates disruption of the complex.
-
In Vitro Translation Assay
This assay measures the overall inhibitory effect of this compound on cap-dependent translation using a reporter system.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) system
-
Capped reporter mRNA (e.g., encoding Luciferase)
-
This compound
-
Luciferase assay reagent
Procedure:
-
Reaction Setup:
-
In a microfuge tube, combine the RRL, amino acid mixture, and RNase inhibitor.
-
Add the capped luciferase mRNA to the mixture.
-
Add increasing concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 90 minutes) to allow for protein synthesis.[1]
-
-
Measurement:
-
Add the luciferase assay reagent to the reaction mixture according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of luciferase protein synthesized.
-
Calculate the percentage of translation inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
-
Cell Viability and Proliferation Assays
This colorimetric assay measures cell density based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Fixation:
-
Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]
-
-
Staining:
-
Washing and Solubilization:
-
Measurement:
This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP present.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the SRB assay.
-
-
Reagent Addition:
-
Lysis and Signal Stabilization:
-
Measurement:
-
Record the luminescence using a luminometer. The signal is directly proportional to the number of viable cells.
-
Conclusion
The provided application notes and detailed protocols offer a robust framework for researchers to investigate the in vitro effects of this compound. These assays are essential for characterizing the mechanism of action, determining the potency, and assessing the therapeutic potential of this and other inhibitors of cap-dependent translation.
References
- 1. Translation of viral mRNAs that do not require eIF4E is blocked by the inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The eIF4E/eIF4G interaction inhibitor this compound augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
Application Notes and Protocols for 4EGI-1 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the small molecule inhibitor 4EGI-1, its mechanism of action in cancer cells, and detailed protocols for its application in research settings.
Introduction
This compound is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E).[1] By disrupting the interaction between eIF4E and eIF4G, this compound effectively inhibits cap-dependent translation, a process crucial for the synthesis of many proteins involved in cell growth, proliferation, and survival.[1][2] Cancer cells, with their high rates of protein synthesis, are particularly vulnerable to the disruption of this pathway, making this compound a promising agent in cancer research.[1]
Mechanism of Action
The primary mechanism of this compound involves the allosteric inhibition of the eIF4E/eIF4G interaction.[2] This interaction is a critical step in the assembly of the eIF4F complex, which is responsible for recruiting ribosomes to the 5' cap of mRNAs for translation initiation.[1][2] this compound binds to eIF4E at a site distinct from the eIF4G binding site, inducing a conformational change that prevents eIF4G from binding.[2]
Interestingly, this compound has a dual effect. While it disrupts the eIF4E/eIF4G interaction, it also stabilizes the interaction between eIF4E and the 4E-binding proteins (4E-BPs), which are natural inhibitors of translation.[2] This dual action enhances the overall inhibition of cap-dependent translation.
The inhibition of cap-dependent translation by this compound leads to the downregulation of oncoproteins such as c-Myc, Cyclin D1, and Bcl-2, ultimately inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[3][4] Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress and upregulate Death Receptor 5 (DR5), contributing to its pro-apoptotic effects.[5][6][7]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| A549 | Lung Cancer | ~6 | Not Specified | [8] |
| SKBR-3 | Breast Cancer | ~30 | Not Specified | [5] |
| MCF-7 | Breast Cancer | ~30 | Not Specified | [5] |
| MDA-MB-231 | Breast Cancer | ~30 | Not Specified | [5] |
| U87 | Glioma | Not Specified | Not Specified | [5] |
| Jurkat | T-cell Leukemia | Not Specified | 24 hours | [8] |
| HNE1 | Nasopharyngeal Carcinoma | See Reference | 24, 48, 72 hours | [6] |
| 5-8F | Nasopharyngeal Carcinoma | See Reference | 24, 48, 72 hours | [6] |
| HK1 | Nasopharyngeal Carcinoma | See Reference | 24, 48, 72 hours | [6] |
Note: The exact IC50 values for some cell lines were not explicitly stated in the provided search results or varied between studies. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Visualizing the this compound Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for 4EGI-1 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to investigate the biological effects of 4EGI-1, a small molecule inhibitor of the eIF4E/eIF4G protein-protein interaction. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations to facilitate experimental planning and interpretation.
Introduction to this compound
This compound is a selective inhibitor of cap-dependent translation initiation.[1][2] It functions by disrupting the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G, a critical step in the assembly of the eIF4F complex.[1][2][3] This complex is essential for the recruitment of ribosomes to the 5' cap of messenger RNAs (mRNAs), a process that is often dysregulated in cancer and other diseases. By inhibiting the eIF4E/eIF4G interaction, this compound preferentially affects the translation of mRNAs with complex 5' untranslated regions, which frequently encode oncoproteins and growth factors.[1][4] Interestingly, while this compound disrupts the eIF4E/eIF4G interaction, it has been shown to stabilize the binding of the translational repressor 4E-BP1 to eIF4E, further inhibiting cap-dependent translation.[1][5]
Mechanism of Action
This compound acts as an allosteric inhibitor, binding to a site on eIF4E that is distant from the eIF4G binding site.[6] This binding event induces a conformational change in eIF4E that prevents its interaction with eIF4G, thereby inhibiting the formation of the active eIF4F complex and subsequent cap-dependent translation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. This information is crucial for designing experiments with appropriate compound concentrations and for comparing results across different cell lines and assays.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Assay Method | Reference |
| Kd vs. eIF4E | 25 µM | Cell-free assay | [7][8][9] |
| IC50 (A549 cells) | ~6 µM | SRB assay | [7][9] |
| IC50 (Ph+ cells) | ~25 µM | Cell growth assay | [2] |
| IC50 (Ph- cells) | >50 µM | Cell growth assay | [2] |
| IC50 (Breast Cancer Cells) | ~30 µM | Cell viability assay | [10] |
| IC50 (Non-CSCs) | ~22 µM | Cell viability assay | [10] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| Jurkat | Apoptosis | 60 µM | Induction of apoptosis | [9] |
| Lung Cancer Cells | Cell Growth | 20-50 µM | Growth inhibition | [2] |
| U87 (Glioma) | Apoptosis | 10, 50, 100 µM | Induction of apoptosis | [10] |
| Breast CSCs | Differentiation | 40 µM | Enhanced differentiation | [10] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound are provided below.
Biochemical Assays
1. Fluorescence Polarization (FP) Assay for eIF4E/eIF4G Interaction
This assay quantitatively measures the disruption of the eIF4E/eIF4G interaction by this compound in a cell-free system.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified recombinant eIF4E protein in assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT).
-
Prepare a stock solution of a fluorescently labeled peptide derived from the eIF4E-binding region of eIF4G (e.g., with fluorescein).
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well, low-volume, black plate, add the fluorescently labeled eIF4G peptide to all wells at a final concentration of approximately 5-10 nM.
-
Add purified eIF4E protein to all wells (except for "no protein" controls) at a concentration that yields a significant polarization signal (typically in the low micromolar range).
-
-
Compound Addition:
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the controls.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. m7GTP Pull-Down Assay (Cap-Binding Assay)
This assay assesses the ability of this compound to disrupt the formation of the eIF4F complex on the mRNA 5' cap analog.
Protocol:
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound or vehicle for the specified time.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).
-
-
Cap-Analog Binding:
-
Incubate the cell lysates with m7GTP-Sepharose beads (or a similar cap-analog resin) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against eIF4E, eIF4G, and 4E-BP1.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analyze the band intensities to determine the relative amounts of eIF4G and 4E-BP1 associated with eIF4E.
-
Cellular Assays
1. Cell Viability/Cytotoxicity Assays
These assays determine the effect of this compound on cell proliferation and survival.
a) Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to cellular proteins, providing an estimation of cell mass.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours).
-
Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Solubilize the protein-bound dye by adding 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 as in the SRB assay.
-
Reagent Preparation: Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.[11]
-
Lysis: Add the CellTiter-Glo® reagent directly to the wells, and mix on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measurement: Measure the luminescence using a luminometer.
2. Protein Synthesis Assay (SUnSET)
Surface Sensing of Translation (SUnSET) is a non-radioactive method to measure global protein synthesis by detecting the incorporation of puromycin into nascent polypeptide chains.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time.
-
Puromycin Labeling: Add a low concentration of puromycin (e.g., 1-10 µg/mL) to the cell culture medium and incubate for a short period (e.g., 10-30 minutes).[6][12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-puromycin primary antibody.[6]
-
Use an appropriate secondary antibody and chemiluminescent detection.
-
Quantify the puromycin signal and normalize it to a loading control (e.g., β-actin or total protein stain) to determine the relative rate of protein synthesis.
-
3. Apoptosis Assay (PARP Cleavage by Western Blot)
Cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as desired and prepare cell lysates as described for Western blotting.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved fragment (89 kDa).[13][14]
-
The appearance of the 89 kDa fragment is indicative of apoptosis.[14]
-
As a positive control for apoptosis, cells can be treated with a known apoptosis inducer like staurosporine.[13]
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the mechanism and cellular effects of this compound. By employing these standardized methods, researchers can obtain reliable and reproducible data to advance our understanding of the role of cap-dependent translation in health and disease and to explore the therapeutic potential of inhibitors like this compound.
References
- 1. Small-molecule inhibition of the interaction between the translation initiation factors eIF4E and eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aurorabiolabs.com [aurorabiolabs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. OUH - Protocols [ous-research.no]
- 12. Item - SUnSET analysis of active protein biosynthesis in control and transgenic cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: 4EGI-1 in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4EGI-1 is a cell-permeable small molecule inhibitor that provides a powerful tool for investigating the role of cap-dependent translation in neuronal function and neurological disorders. It selectively disrupts the protein-protein interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G, a critical step for the assembly of the eIF4F complex and the initiation of translation for the majority of eukaryotic mRNAs.[1][2][3] Dysregulation of this pathway has been implicated in various neurological conditions, including Fragile X syndrome (FXS), autism spectrum disorders (ASD), and memory processes, making this compound a valuable pharmacological agent for both basic and translational neurobiology research.[4][5][6][7]
Mechanism of Action
This compound functions as an allosteric inhibitor.[3] Instead of binding to the eIF4G binding site on eIF4E, it attaches to a remote hydrophobic pocket.[3] This binding induces a conformational change in eIF4E that prevents its association with eIF4G, thereby inhibiting the formation of the active eIF4F translation initiation complex.[1][3] Consequently, the recruitment of the 40S ribosomal subunit to the 5' end of mRNAs is impaired, leading to a reduction in cap-dependent protein synthesis.[2]
Interestingly, this compound's mechanism is dual-acting; while it dissociates eIF4G from eIF4E, it also stabilizes the interaction between eIF4E and the translational repressors, the 4E-binding proteins (4E-BPs).[1] This dual action enhances the overall inhibitory effect on cap-dependent translation.
Signaling Pathway of this compound Action
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of the interactions between eukaryotic initiation factors 4E and 4G impairs long-term associative memory consolidation but not reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the eukaryotic translation initiation factor eIF4E in complex with this compound reveals an allosteric mechanism for dissociating eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing eIF4E-eIF4G interactions restores the balance between protein synthesis and actin dynamics in fragile X syndrome model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exaggerated Translation Causes Synaptic and Behavioral Aberrations Associated with Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders [frontiersin.org]
- 7. Autism-related deficits via dysregulated eIF4E-dependent translational control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Viral Replication with 4EGI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
4EGI-1 is a small molecule inhibitor that provides a powerful tool for investigating the role of cap-dependent translation in viral replication. It functions by disrupting the crucial interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G, a key step in the formation of the eIF4F complex necessary for the initiation of translation of capped messenger RNAs (mRNAs).[1][2] Many viruses rely on the host cell's translational machinery for the synthesis of their own proteins, making the eIF4F complex a prime target for antiviral strategies. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying the replication of various viruses.
Mechanism of Action
This compound is an allosteric inhibitor that binds to eIF4E at a site distinct from the binding interface for eIF4G. This binding event induces a conformational change in eIF4E that prevents its association with eIF4G, thereby inhibiting the assembly of the eIF4F complex. The disruption of this complex effectively blocks the recruitment of ribosomes to the 5' cap of cellular and viral mRNAs, leading to a suppression of cap-dependent translation. Interestingly, some studies suggest that this compound can also stabilize the binding of the translational repressor 4E-BP1 to eIF4E, further inhibiting translation initiation. While this compound is a potent inhibitor of cap-dependent translation, some research indicates it may also have off-target effects or impact other stages of protein synthesis, a factor to consider in experimental design.[2][3]
Data Presentation: Antiviral Activity of this compound and Related Compounds
The following tables summarize the quantitative data on the antiviral activity of this compound and a structurally related eIF4E/eIF4G interaction inhibitor, 4E2RCat. This data provides a reference for the effective concentrations needed to inhibit the replication of various viruses.
| Virus Family | Virus | Compound | Cell Line | Assay | Endpoint | Result |
| Coronaviridae | Human Coronavirus 229E (HCoV-229E) | 4E2RCat | L132 | Viral Titer Reduction | Infectious Virus Titer | ~100-fold reduction |
| Flaviviridae | Sindbis Virus (SV) | This compound | BHK-21 | Protein Synthesis Inhibition | Viral Protein Levels | ~90% inhibition at 90 µM |
| Poxviridae | Poxvirus | This compound | NHDF, HeLa | Viral Replication | Not specified | Potent suppression |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | This compound | NHDF, HeLa | Viral Replication | Reactivation and lytic replication | Potent suppression |
Mandatory Visualizations
Signaling Pathway of Cap-Dependent Translation and Inhibition by this compound
Caption: Mechanism of this compound in inhibiting cap-dependent translation.
Experimental Workflow for Assessing this compound Antiviral Activity
Caption: General workflow for evaluating the antiviral effects of this compound.
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay determines the effect of this compound on the production of infectious virus particles.
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 1% methylcellulose or agarose in culture medium)
-
Fixative solution (e.g., 4% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Dilution: On the day of the experiment, prepare serial dilutions of the virus stock in serum-free medium to achieve a concentration that yields a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Aspirate the growth medium from the cell monolayers and wash once with PBS. Inoculate the cells with the diluted virus.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
This compound Treatment: During the adsorption period, prepare the overlay medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). A DMSO control corresponding to the highest concentration of this compound should be included.
-
Overlay: After adsorption, remove the virus inoculum and gently add the overlay medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Once plaques are visible, aspirate the overlay and fix the cells with the fixative solution for at least 30 minutes. After fixation, remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the DMSO control. The IC₅₀ value (the concentration of this compound that inhibits plaque formation by 50%) can be determined by non-linear regression analysis.
Protocol 2: TCID₅₀ (50% Tissue Culture Infectious Dose) Assay
This endpoint dilution assay is used to quantify infectious virus titers and can be adapted to assess the inhibitory effect of this compound.
Materials:
-
Susceptible host cell line
-
Virus stock
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate to achieve a confluent monolayer in each well.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in culture medium.
-
This compound Preparation: Prepare dilutions of this compound in culture medium at twice the final desired concentrations.
-
Infection and Treatment: Add an equal volume of each virus dilution to a set of wells (e.g., 8 replicates per dilution). To parallel sets of wells, add the different concentrations of this compound (mixed with the virus dilution or added after adsorption). Include cell-only, virus-only (no drug), and drug-only controls.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to observe cytopathic effect (CPE) (typically 3-7 days).
-
CPE Observation: Daily, examine the wells for the presence of CPE under a microscope.
-
Data Analysis: For each virus dilution, score the number of wells positive for CPE. The TCID₅₀ is calculated using the Reed-Muench or Spearman-Kärber method. The effect of this compound is determined by comparing the TCID₅₀ values in the presence and absence of the compound.
Protocol 3: Viral Load Quantification by Real-Time Quantitative PCR (RT-qPCR)
This protocol measures the effect of this compound on the accumulation of viral nucleic acids.
Materials:
-
Infected and this compound treated cell lysates or supernatant
-
RNA/DNA extraction kit
-
Reverse transcriptase (for RNA viruses)
-
qPCR master mix
-
Primers and probe specific for a viral gene
-
Primers and probe for a host housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
Sample Collection: At various time points post-infection and treatment with this compound, harvest the cells or collect the culture supernatant.
-
Nucleic Acid Extraction: Extract total RNA or DNA from the samples using a suitable commercial kit according to the manufacturer's instructions.
-
Reverse Transcription (for RNA viruses): For RNA viruses, perform reverse transcription of the extracted RNA to generate complementary DNA (cDNA).
-
qPCR Reaction Setup: Set up the qPCR reactions in triplicate for each sample, including a standard curve of known quantities of viral nucleic acid, no-template controls, and samples for the housekeeping gene.
-
qPCR Amplification: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions for the specific primers and probe.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Quantify the viral nucleic acid levels relative to the standard curve and normalize to the housekeeping gene. Calculate the fold change in viral load in this compound-treated samples compared to the DMSO control.
Protocol 4: Analysis of Viral Protein Synthesis by Western Blot
This method assesses the direct impact of this compound on the production of specific viral proteins.
Materials:
-
Infected and this compound treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to a viral protein
-
Primary antibody specific to a host loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: At a specific time point post-infection and treatment, wash the cells with cold PBS and lyse them in protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the viral protein of interest overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the relative levels of viral protein synthesis in this compound-treated versus control samples.
Conclusion
This compound is a valuable research tool for dissecting the dependence of viral replication on cap-dependent translation. By utilizing the protocols outlined in these application notes, researchers can effectively investigate the antiviral potential of targeting the eIF4E-eIF4G interaction and gain deeper insights into the molecular mechanisms of viral protein synthesis. It is crucial to include appropriate controls in all experiments and to consider the potential for off-target effects when interpreting the results.
References
- 1. Noncytotoxic Inhibition of Viral Infection through eIF4F-Independent Suppression of Translation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noncytotoxic inhibition of viral infection through eIF4F-independent suppression of translation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translation of viral mRNAs that do not require eIF4E is blocked by the inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4EGI-1 for Induction of Apoptosis
Introduction
4EGI-1 is a cell-permeable small molecule that selectively inhibits the cap-dependent translation initiation process.[1][2] It functions by disrupting the crucial protein-protein interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G, which are essential components of the eIF4F complex.[3][4] By preventing the assembly of this complex, this compound effectively blocks the translation of a subset of mRNAs, particularly those encoding proteins critical for cell proliferation and survival, such as c-Myc, cyclin D1, and various anti-apoptotic proteins.[2][5] This targeted inhibition makes this compound a valuable tool for cancer research, as it can induce apoptosis in a wide range of cancer cell lines and has shown anti-tumor activity in preclinical models.[3][6][7]
Mechanism of Action
This compound acts as an allosteric inhibitor, binding to a hydrophobic pocket on eIF4E that is distant from the eIF4G binding site.[7] This binding induces a conformational change in eIF4E, which leads to the dissociation of eIF4G.[7] Interestingly, this compound does not prevent the binding of the translational repressor 4E-BP1 to eIF4E; in fact, it can stabilize this interaction, further contributing to the inhibition of cap-dependent translation.[3] The downstream effects of this inhibition are multifaceted, leading to apoptosis through several interconnected pathways, including the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and endoplasmic reticulum (ER) stress.[1][6][8][9]
Signaling Pathways and Mechanisms
This compound Mechanism of Action on the eIF4F Complex
This compound disrupts the formation of the eIF4F complex, a critical step for the initiation of cap-dependent translation. It specifically targets the interaction between eIF4E and the scaffolding protein eIF4G. This inhibition halts the translation of key oncogenic proteins, ultimately pushing the cell towards apoptosis.
Caption: Mechanism of this compound action on eIF4F complex formation.
Apoptotic Pathways Induced by this compound
This compound triggers apoptosis through multiple cellular pathways. It downregulates anti-apoptotic proteins like Mcl-1 and Bcl-xL, activating the intrinsic mitochondrial pathway.[1] It also induces Endoplasmic Reticulum (ER) stress, leading to the upregulation of pro-apoptotic proteins like Noxa.[1][6] Furthermore, in some cancer types, this compound can upregulate Death Receptor 5 (DR5), sensitizing cells to extrinsic apoptosis signals.[2][9]
References
- 1. The cap-translation inhibitor this compound induces apoptosis in multiple myeloma through Noxa induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The eIF4E/eIF4G interaction inhibitor this compound augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure-activity relationship study of this compound, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Effect of Cap-Translation Inhibitor this compound in Human Glioma U87 Cells: Involvement of Mitochondrial Dysfunction and ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 4EGI-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 4EGI-1, a small molecule inhibitor of the eIF4E/eIF4G interaction, in various mouse models of cancer. The document includes a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is an experimental compound that targets cap-dependent translation, a critical process for protein synthesis that is often dysregulated in cancer. By disrupting the interaction between eukaryotic initiation factor 4E (eIF4E) and eIF4G, this compound selectively inhibits the translation of mRNAs encoding oncoproteins and growth-promoting factors.[1][2][3][4][5][6] This targeted action makes this compound a promising candidate for cancer therapy. In vivo studies in mouse models have demonstrated its potential to suppress tumor growth and angiogenesis with limited systemic toxicity.[1][7][8]
Data Presentation
The following tables summarize the quantitative data from key in vivo studies of this compound in mouse models.
Table 1: Efficacy of this compound in Breast Cancer Xenograft Models
| Mouse Model | Cell Line | This compound Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Xenograft | Breast Cancer Stem Cells | 75 mg/kg/day | Intraperitoneal (I.P.) | 30 days | Tumor volume reduction from 237.4±18.6 mm³ (vehicle) to 113.2±11.4 mm³ ([E]-isomer) and 123.9±10.8 mm³ ([Z]-isomer). Tumor weight reduction from 0.0825±0.01145g (vehicle) to 0.036±0.00618g ([E]-isomer) and 0.038±0.0077g ([Z]-isomer). | [7] |
| Xenograft | MCF7 | 50 mg/kg/day | Intraperitoneal (I.P.) | 20 days | Significant inhibition of tumor growth when combined with MK2206. | [1] |
Table 2: Efficacy of this compound in Glioma Xenograft Model
| Mouse Model | Cell Line | This compound Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| Xenograft | U87 | 75 mg/kg/day | Intraperitoneal (I.P.) | Not specified | Inhibitory effect on tumor volume and weight. | [9] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the mTOR signaling pathway and its impact on cap-dependent translation.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed protocols for the in vivo administration of this compound in mouse xenograft models.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (E and Z isomers can be tested separately or as a mixture)
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Prepare a 20% SBE-β-CD solution in sterile saline. This can be stored at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[9]
-
The resulting solution will be a suspension. Use an ultrasonic bath to aid dissolution and ensure a homogenous mixture.
-
The working solution should be prepared fresh on the day of use.
Mouse Xenograft Model and this compound Administration
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest (e.g., breast cancer stem cells, MCF7, U87)
-
Matrigel (optional, for subcutaneous injection)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
This compound Administration:
-
Once tumors have reached the desired size, randomize the mice into control (vehicle) and treatment groups.
-
Administer this compound via intraperitoneal (I.P.) injection. A typical dosage is 50-75 mg/kg/day.[1][7]
-
The vehicle control group should receive the same volume of the DMSO/SBE-β-CD/saline mixture without this compound.
-
Continue treatment for the specified duration (e.g., 20-30 days).[1][7]
-
Assessment of Treatment Efficacy
At the end of the treatment period, sacrifice the mice and perform the following analyses:
-
Tumor Excision and Measurement:
-
Excise the tumors and measure their final weight.[7]
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Perform H&E staining to observe tumor morphology.
-
Use antibodies against markers of interest, such as CD31 for assessing tumor angiogenesis.[7]
-
-
Western Blot Analysis:
-
Homogenize a portion of the tumor tissue to extract total protein.
-
Perform western blotting to analyze the expression levels of proteins in the eIF4E signaling pathway (e.g., eIF4E, eIF4G, 4E-BP1) and downstream targets (e.g., NANOG, OCT4, c-MYC).[11]
-
-
Co-immunoprecipitation (Co-IP):
-
To confirm the disruption of the eIF4E-eIF4G interaction, perform Co-IP using an anti-eIF4E antibody followed by western blotting for eIF4G.[11]
-
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study of this compound in a mouse xenograft model.
Caption: Experimental workflow for in vivo this compound studies.
Toxicity and Safety Considerations
While studies have reported no apparent systemic toxicity of this compound at therapeutic doses in mouse models, it is crucial to monitor the animals for any signs of adverse effects.[8] This includes daily observation of behavior, grooming, and food and water intake, as well as regular monitoring of body weight. For more comprehensive toxicology assessments, a full panel of hematological and serum chemistry analysis can be performed at the end of the study. Standard operating procedures for intraperitoneal injections in mice should be strictly followed to minimize the risk of injury or infection.[12][13][14][15]
References
- 1. The synergistic inhibition of breast cancer proliferation by combined treatment with this compound and MK2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Structure-activity relationship study of this compound, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (this compound) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction [dash.harvard.edu]
- 6. Synthesis of rigidified eIF4E/eIF4G inhibitor-1 (this compound) mimetic and their in vitro characterization as inhibitors of protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.vt.edu [research.vt.edu]
- 14. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Combining 4EGI-1 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the small molecule inhibitor 4EGI-1 and its application in combination with other cancer therapies. Detailed protocols for key experiments are provided to facilitate further research and development in this promising area of oncology.
Introduction to this compound
This compound is a cell-permeable small molecule that inhibits cap-dependent translation, a critical process for the synthesis of proteins involved in cell growth, proliferation, and survival.[1][2] It functions by disrupting the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G, key components of the eIF4F complex.[1][3] Notably, this compound exhibits a dual mechanism of action: it not only prevents the formation of the active eIF4E/eIF4G complex but also stabilizes the binding of the tumor suppressor protein 4E-BP1 to eIF4E.[1] This leads to the suppression of oncogenic proteins and the induction of apoptosis in various cancer cell lines.[1][3]
Combination Therapy Strategies
The unique mechanism of action of this compound makes it a compelling candidate for combination therapies aimed at overcoming drug resistance and enhancing therapeutic efficacy. Preclinical studies have demonstrated synergistic or additive effects when this compound is combined with other anti-cancer agents.
Combination with TRAIL (TNF-related apoptosis-inducing ligand)
This compound has been shown to augment the apoptotic effects of TRAIL in human lung cancer cells.[4][5] This sensitization is achieved through the induction of Death Receptor 5 (DR5) and the downregulation of the anti-apoptotic protein c-FLIP, independent of its primary role in inhibiting cap-dependent translation.[4]
Combination with Akt Inhibitors
The inhibition of mTORC1 signaling by this compound can lead to the activation of Akt, a pro-survival kinase, through the abrogation of negative feedback loops.[6] This compensatory activation of Akt can counteract the anti-cancer effects of this compound. Therefore, combining this compound with an Akt inhibitor, such as MK2206, has been shown to potentiate its antitumor activity in breast cancer models.[6]
Combination with Radiotherapy
In nasopharyngeal carcinoma (NPC) cells, this compound has been demonstrated to enhance sensitivity to radiotherapy.[7][8] This effect is mediated by the upregulation of DR5, which is induced by the dephosphorylation of 4E-BP1.[7][8] The combination of this compound and radiation leads to increased apoptosis in cancer cells.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating this compound in single-agent and combination therapies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Jurkat | T-cell leukemia | CellTiter-Glo | ~25 | 24 | |
| A549 | Lung Cancer | SRB | ~6 | 72 | [9] |
| HNE1 | Nasopharyngeal Carcinoma | SRB | 25.3 | 48 | [7] |
| 5-8F | Nasopharyngeal Carcinoma | SRB | 31.2 | 48 | [7] |
| HK1 | Nasopharyngeal Carcinoma | SRB | 28.7 | 48 | [7] |
| SKBR-3 | Breast Cancer | Not Specified | ~30 | Not Specified | [3] |
| MCF-7 | Breast Cancer | Not Specified | ~30 | Not Specified | [3] |
| MDA-MB-231 | Breast Cancer | Not Specified | ~30 | Not Specified | [3] |
| U87 | Glioma | Not Specified | Not Specified | Not Specified | [10] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination Partner | Cancer Type | In Vitro/In Vivo | Effect | Metric | Reference |
| TRAIL | Lung Cancer | In Vitro | Enhanced Apoptosis | Increased PARP cleavage | [4][5] |
| MK2206 (Akt inhibitor) | Breast Cancer | In Vitro & In Vivo | Potentiated Antitumor Activity | Reduced cell proliferation, reduced tumor growth | [6] |
| Radiotherapy | Nasopharyngeal Carcinoma | In Vitro | Enhanced Radiosensitivity | Sensitization Enhancement Ratio (SER) = 1.195 | [7][8] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in inhibiting cap-dependent translation.
Caption: General experimental workflow for evaluating this compound combination therapies.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound alone and in combination with other therapies.[11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include vehicle control wells (containing the same concentration of DMSO or other solvent as the treated wells).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.[13] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The combination index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assessment (Caspase-3/7 Activity Assay)
This protocol provides a method to quantify apoptosis by measuring the activity of executioner caspases 3 and 7.[15][16][17]
Materials:
-
Treated cells (from Protocol 1 or a similar setup in larger plates)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound and/or the combination agent as described in the cell viability protocol, using white-walled 96-well plates suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is for analyzing the expression of key proteins in the eIF4E signaling pathway and apoptosis pathways.[18][19][20][21]
Materials:
-
Treated cells (from a 6-well plate or larger)
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eIF4E, anti-phospho-4E-BP1, anti-c-Myc, anti-Cyclin D1, anti-DR5, anti-c-FLIP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (enhanced chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
These protocols provide a foundation for investigating the therapeutic potential of this compound in combination with other anti-cancer agents. Optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
- 1. pnas.org [pnas.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The eIF4E/eIF4G interaction inhibitor this compound augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synergistic inhibition of breast cancer proliferation by combined treatment with this compound and MK2206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Anti-Cancer Effect of Cap-Translation Inhibitor this compound in Human Glioma U87 Cells: Involvement of Mitochondrial Dysfunction and ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad.com [bio-rad.com]
- 21. origene.com [origene.com]
Troubleshooting & Optimization
4EGI-1 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of 4EGI-1, a small molecule inhibitor of the eIF4E/eIF4G interaction. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and the presence of water can significantly reduce the solubility of this compound.[1]
Q2: How should this compound stock solutions be stored?
A2: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one year or at -80°C for up to two years.
Q3: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?
A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure the final DMSO concentration in your working solution is as low as possible while maintaining solubility. For in vivo studies, a suspended solution can be prepared using 10% DMSO and 90% (20% SBE-β-CD in saline), which may require sonication to achieve a uniform suspension. For cell-based assays, it is advisable to prepare fresh working solutions immediately before use.
Q4: What is the stability of this compound in working solutions under experimental conditions (e.g., in cell culture medium at 37°C)?
A4: There is limited published data on the stability of this compound in aqueous working solutions at 37°C. As a precaution, it is highly recommended to prepare fresh dilutions of this compound in your experimental medium for each experiment to ensure consistent compound activity. Avoid storing diluted solutions for extended periods.
Q5: At what concentrations does this compound typically show activity in cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Generally, concentrations ranging from 20 µM to 100 µM have been used in various cancer cell lines to inhibit cell growth and induce apoptosis.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | 1. Incorrect solvent used. 2. DMSO has absorbed moisture. 3. Storage temperature is too high. | 1. Use only high-purity, anhydrous DMSO. 2. Use a fresh, unopened bottle of DMSO. 3. Store stock solutions at -20°C or -80°C. |
| Precipitation in working solution | 1. Low aqueous solubility of this compound. 2. Final DMSO concentration is too low. 3. Working solution was stored before use. | 1. Prepare fresh working solutions immediately before each experiment. 2. Perform a solubility test to determine the maximum tolerated dilution in your specific medium. 3. For in vivo use, consider preparing a suspension with SBE-β-CD. |
| Inconsistent experimental results | 1. Degradation of this compound in working solution. 2. Inaccurate pipetting of viscous DMSO stock. 3. Cell density or passage number variability. | 1. Prepare fresh working solutions for each experiment. 2. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO stocks. 3. Maintain consistent cell culture practices. |
| High cell toxicity in control | 1. High final DMSO concentration. | 1. Ensure the final DMSO concentration in your vehicle control and treated wells is identical and non-toxic to your cells (typically ≤ 0.5%). |
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 22.6 mg/mL to 90 mg/mL (≥ 50 mM to 199 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][2] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (5.54 mM) | Forms a suspended solution; may require sonication. Suitable for in vivo use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 50 mM in DMSO):
-
Warm a vial of powdered this compound (MW: 451.28 g/mol ) to room temperature.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mM concentration. For example, to 1 mg of this compound, add 44.3 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can aid dissolution.[2]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 1 year or -80°C for up to 2 years.
-
-
Working Solution Preparation (for cell culture):
-
Immediately before use, thaw an aliquot of the 50 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 50 µM working solution, perform a 1:1000 dilution (e.g., add 1 µL of 50 mM stock to 999 µL of medium).
-
Mix thoroughly by gentle inversion or pipetting. Use immediately.
-
Protocol 2: Cell Viability (MTT) Assay with this compound
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations in fresh culture medium.
-
Remove the old medium from the cells and add 100 µL of the 2x this compound working solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Apoptosis (Annexin V) Assay with this compound
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified time.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
-
Annexin V Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting cap-dependent translation.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment using an MTT assay.
Troubleshooting Logic for this compound Experiments
Caption: A logical guide to troubleshooting inconsistent results in this compound experiments.
References
Optimizing 4EGI-1 Concentration for Effective Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental concentration of 4EGI-1, a potent inhibitor of the eIF4E/eIF4G interaction. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this compound in your cancer research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that allosterically targets the eukaryotic translation initiation factor 4E (eIF4E).[1] It binds to a site on eIF4E that is distant from the binding site of eIF4G, inducing a conformational change that prevents the formation of the eIF4F complex.[1] This complex is crucial for the initiation of cap-dependent translation of many mRNAs that encode for proteins involved in cell growth, proliferation, and survival.[2][3] Interestingly, this compound has a dual activity; while it disrupts the eIF4E/eIF4G interaction, it also stabilizes the binding of the translational repressor, 4E-binding protein 1 (4E-BP1), to eIF4E, further inhibiting translation.[2][4]
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Based on published studies, a general starting range to consider is between 10 µM and 100 µM.[5][6] For instance, in some lung cancer cell lines, concentrations between 20 µM and 50 µM have been shown to effectively inhibit cell growth.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: Are there known off-target effects of this compound?
A3: While this compound is known to target the eIF4E/eIF4G interaction, some studies suggest potential off-target effects, particularly at higher concentrations. For example, this compound has been shown to augment TRAIL-mediated apoptosis through mechanisms independent of cap-dependent translation inhibition, such as the induction of DR5 and downregulation of c-FLIP.[7][8] Researchers should consider these potential off-target effects when interpreting their results and may need to include appropriate controls to distinguish between on-target and off-target activities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or target protein expression. | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment, testing a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value. |
| Poor Solubility: this compound has limited solubility in aqueous solutions. | Ensure proper dissolution of the compound. A stock solution in DMSO is recommended.[9] When diluting into culture medium, ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. | Consider using a different cell line or investigating potential resistance pathways. | |
| High levels of cell death or toxicity. | Concentration Too High: The concentration of this compound is likely above the optimal therapeutic window for the specific cell line. | Reduce the concentration of this compound. Refer to your dose-response curve to select a concentration that inhibits the target without causing excessive toxicity. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in your experiment is non-toxic. Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate Drug Concentration: Errors in preparing stock solutions or serial dilutions. | Prepare fresh stock solutions and carefully perform serial dilutions for each experiment. Verify the concentration of your stock solution if possible. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | ~6 | [10] |
| H358 | Lung Cancer | ~40 | [7] |
| SKBR-3 | Breast Cancer | ~30 | [5] |
| MCF-7 | Breast Cancer | ~30 | [5] |
| MDA-MB-231 | Breast Cancer | ~30 | [5] |
| U87 | Glioblastoma | Not explicitly stated, but effective at 10-100 µM | [5] |
| Jurkat | T-cell Leukemia | Not explicitly stated, but proapoptotic activity observed | [10] |
| CRL-2351 | Breast Cancer | >20 | [11] |
| CRL-2813 | Melanoma | ~15.3 | [11] |
Note: IC50 values can vary based on experimental conditions such as incubation time and the specific viability assay used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12][13]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Target Protein Expression
This protocol provides a general framework for assessing the effect of this compound on the expression of downstream target proteins (e.g., Cyclin D1, c-Myc).
-
Cell Lysis: After treating cells with the desired concentrations of this compound for the appropriate time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14][15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.[14][17]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14][15][17]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14][16]
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[14]
m7GTP Pull-Down Assay to Assess eIF4F Complex Formation
This assay directly measures the inhibitory effect of this compound on the eIF4E/eIF4G interaction.
-
Cell Lysis: Treat cells with this compound and prepare cell lysates as described for Western Blotting.
-
Incubation with m7GTP-Sepharose Beads: Incubate the cell lysates with 7-methyl-GTP (m7GTP)-Sepharose beads. eIF4E will bind to the cap analog on the beads.[18]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against eIF4E, eIF4G, and 4E-BP1 to assess the composition of the cap-bound complex.[6][18] A decrease in the amount of eIF4G pulled down with eIF4E in the presence of this compound indicates successful inhibition.
Visualizations
References
- 1. Structure of the eukaryotic translation initiation factor eIF4E in complex with this compound reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The eIF4E/eIF4G interaction inhibitor this compound augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (this compound) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. origene.com [origene.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 4EGI-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4EGI-1, a small molecule inhibitor of the eIF4E/eIF4G interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an allosteric inhibitor of the protein-protein interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G.[1][2][3] It binds to a hydrophobic pocket on eIF4E, distinct from the eIF4G binding site, inducing a conformational change that prevents the formation of the eIF4F complex.[1][3] This complex is crucial for the initiation of cap-dependent translation. A unique aspect of this compound's mechanism is that this conformational change also stabilizes the binding of the translational repressor 4E-BP1 to eIF4E, further inhibiting translation.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a stock solution in fresh, high-quality DMSO. For long-term storage, the powder form is stable for years at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year, but it is advisable to aliquot the stock to avoid repeated freeze-thaw cycles.[6] For short-term storage, stock solutions can be kept at -20°C for about a month.[6] It is important to note that moisture-absorbing DMSO can reduce the solubility of this compound.[6]
Q3: What are the known off-target effects of this compound?
While this compound is a valuable tool, researchers should be aware of potential off-target effects. Some studies have shown that this compound can modulate the levels of certain proteins, such as DR5 and c-FLIP, and enhance TRAIL-induced apoptosis independently of its inhibitory effect on cap-dependent protein translation.[1][7] Additionally, there is evidence that this compound can induce endoplasmic reticulum (ER) stress-related proteins.[7] It is crucial to include appropriate controls in experiments to distinguish between on-target and potential off-target effects.
Troubleshooting Guides
This section addresses common problems that may be encountered during experiments with this compound.
Problem 1: Inconsistent or No Effect on Cap-Dependent Translation
| Possible Cause | Troubleshooting Step |
| Poor Solubility or Stability of this compound | - Ensure you are using fresh, anhydrous DMSO to prepare your stock solution. Moisture can reduce solubility.[6]- Prepare fresh working dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[6]- When diluting the DMSO stock into aqueous media, ensure rapid and thorough mixing to prevent precipitation. |
| Incorrect Dosage | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary between cell types.[8]- Consult the literature for concentrations used in similar cell lines or experimental systems. Effective concentrations in cell culture typically range from 10 µM to 100 µM.[8] |
| Cell Line Resistance | - Some cell lines may be inherently resistant to this compound. This could be due to various factors, including low dependence on cap-dependent translation for specific proteins of interest or altered expression levels of eIF4F complex components. |
| Issues with Experimental Readout | - Confirm the inhibition of cap-dependent translation by performing a Western blot for known downstream targets with short half-lives, such as c-Myc or Cyclin D1.[9][10]- Use a direct assay to assess the disruption of the eIF4E/eIF4G complex, such as a cap-binding (m7GTP pull-down) assay. |
Problem 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Concentration Too High | - Perform a dose-response curve to determine the optimal concentration that inhibits cap-dependent translation without causing excessive, non-specific toxicity.[8]- Use the lowest effective concentration determined from your dose-response studies. |
| Solvent Toxicity | - Ensure the final concentration of DMSO in your culture medium is low and consistent across all experimental conditions, including vehicle controls. Typically, a final DMSO concentration of <0.5% is well-tolerated by most cell lines. |
| Off-Target Effects | - To confirm that the observed phenotype is due to the inhibition of cap-dependent translation, attempt to rescue the effect by overexpressing a this compound-resistant mutant of eIF4E.- Use a secondary, structurally different inhibitor of the eIF4E/eIF4G interaction to see if it phenocopies the effects of this compound.- Include negative controls, such as an inactive analog of this compound if available, to rule out non-specific effects of the chemical scaffold.[11] |
Problem 3: Difficulty in Interpreting Western Blot Results
| Possible Cause | Troubleshooting Step |
| Antibody Quality | - Validate your antibodies for eIF4E, eIF4G, and 4E-BP1 to ensure they are specific and provide a clean signal. |
| Inefficient Pulldown in m7GTP Assay | - Optimize the lysis buffer composition and incubation times for the m7GTP pull-down assay. Ensure complete cell lysis to release the eIF4F complex.- Include appropriate controls, such as a no-lysate control and a control with a known inhibitor of the interaction. |
| Changes in Protein Expression vs. Interaction | - When performing a cap-binding assay, always run a parallel Western blot with the input lysates to confirm that the total protein levels of eIF4E, eIF4G, and 4E-BP1 are not changing in response to the treatment. This will help you to correctly interpret changes in the amount of protein pulled down.[12] |
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Kd) for eIF4E | ~25 µM | In vitro | [6] |
| Cellular IC50 (Growth Inhibition) | ~6 µM | A549 lung cancer | [6] |
| ~30 µM | SKBR-3, MCF-7, MDA-MB-231 breast cancer | [8] | |
| Effective Concentration (in vivo) | 75 mg/kg (i.p.) | Mouse xenograft models | [8] |
Experimental Protocols
Cap-Binding (m7GTP) Pull-Down Assay
Objective: To assess the effect of this compound on the interaction between eIF4E and eIF4G.
Methodology:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).
-
Lysate Incubation: Incubate the cleared cell lysates with m7GTP-agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using specific antibodies against eIF4E, eIF4G, and 4E-BP1. A decrease in the amount of eIF4G co-eluting with eIF4E in the this compound treated sample indicates disruption of the interaction.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for this compound.
References
- 1. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the eukaryotic translation initiation factor eIF4E in complex with this compound reveals an allosteric mechanism for dissociating eIF4G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Molecular mechanism of the dual activity of this compound: Dissociating eIF4G from eIF4E but stabilizing the binding of unphosphorylated 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (this compound) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the interactions between eukaryotic initiation factors 4E and 4G impairs long-term associative memory consolidation but not reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
Technical Support Center: Overcoming 4EGI-1 Off-Target Effects
Welcome to the technical support center for researchers utilizing the eIF4E/eIF4G interaction inhibitor, 4EGI-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and navigate the known off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G.[1][2][3] This interaction is crucial for the assembly of the eIF4F complex, which is a key step in cap-dependent translation initiation. By inhibiting this interaction, this compound blocks the translation of a subset of mRNAs, many of which encode proteins involved in cell growth, proliferation, and survival. Notably, this compound has a dual activity; it also stabilizes the interaction between eIF4E and its inhibitory binding partners, the 4E-BPs, further repressing cap-dependent translation.[4]
Q2: What are the known off-target effects of this compound?
A2: While potent at its primary target, this compound has been documented to exert several off-target effects, particularly at higher concentrations. These effects are independent of its role in inhibiting the eIF4E/eIF4G interaction. The most well-characterized off-target effects include:
-
Induction of Death Receptor 5 (DR5) expression and downregulation of c-FLIP: this compound can induce apoptosis by increasing the expression of the pro-apoptotic protein DR5 and promoting the degradation of the anti-apoptotic protein c-FLIP.[5] This effect has been shown to be independent of eIF4E/eIF4G inhibition.
-
Induction of Endoplasmic Reticulum (ER) Stress: Treatment with this compound has been observed to trigger the unfolded protein response (UPR), indicative of ER stress.[1][6]
-
Mitochondrial Dysfunction: this compound can induce a collapse of the mitochondrial membrane potential (MMP) and increase the production of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.[7]
-
Inhibition of IRES-mediated translation: In some contexts, this compound has been shown to inhibit translation driven by certain viral Internal Ribosome Entry Sites (IRES), a process that is independent of the eIF4E cap-binding protein.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is critical for the correct interpretation of your data. Here are several strategies:
-
Use of an inactive analog: If available, an inactive analog of this compound that is structurally similar but does not inhibit the eIF4E/eIF4G interaction can serve as an excellent negative control.
-
Genetic knockdown or knockout of eIF4E: Compare the phenotype of this compound treatment with that of siRNA- or shRNA-mediated knockdown of eIF4E. If the phenotype is not recapitulated by eIF4E depletion, it is likely an off-target effect.
-
Rescue experiments: In cells where eIF4E has been knocked down, re-introducing a siRNA-resistant form of eIF4E should rescue the on-target effects of this compound.
-
Dose-response analysis: Correlate the concentration of this compound required to observe your phenotype with the known IC50 for eIF4E/eIF4G disruption versus its cytotoxic IC50. Effects observed at concentrations significantly higher than the on-target IC50 may be off-target.
-
Use of alternative inhibitors: Employing other eIF4E/eIF4G inhibitors with different chemical scaffolds, such as SBI-756 or 4E1RCat, can help confirm if the observed effect is specific to the inhibition of the eIF4F complex.[8][9][10]
Troubleshooting Guide
Problem 1: I'm observing high levels of cytotoxicity at concentrations where I expect to see specific inhibition of cap-dependent translation.
-
Possible Cause: The observed cytotoxicity may be an off-target effect of this compound, such as induction of apoptosis via the DR5 pathway, ER stress, or mitochondrial dysfunction, rather than a consequence of inhibiting general protein synthesis.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 for cytotoxicity in your specific cell line and compare it to the reported Kd for eIF4E binding (~25 µM) and the IC50 for inhibition of cap-dependent translation.[1][2]
-
Assess markers of off-target pathways: Concurrently measure markers for apoptosis (cleaved caspases, PARP cleavage), ER stress (CHOP, BiP/GRP78 expression), and mitochondrial dysfunction (MMP, ROS production) at various concentrations of this compound.
-
Use a lower concentration of this compound: If possible, use the lowest effective concentration that has been shown to disrupt the eIF4E/eIF4G interaction in your cellular model to minimize off-target effects.
-
Consider an alternative inhibitor: If significant off-target toxicity is observed, consider using a more specific eIF4E/eIF4G inhibitor like SBI-756.[9][11]
-
Problem 2: My results with this compound are not consistent with eIF4E knockdown.
-
Possible Cause: This is a strong indication that the observed phenotype is due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Validate your eIF4E knockdown: Ensure that your siRNA or shRNA is effectively reducing eIF4E protein levels.
-
Investigate known off-target pathways: Based on your experimental observations, systematically investigate the involvement of DR5-mediated apoptosis, ER stress, or mitochondrial dysfunction using the protocols outlined below.
-
Consult the literature for similar discrepancies: Other researchers may have observed similar off-target effects in your specific cellular context.
-
Quantitative Data Summary
Table 1: On-Target Affinity and Cellular Potency of this compound
| Parameter | Value | Assay System | Reference |
| Kd for eIF4E Binding | ~25 µM | In vitro binding assay | [1][2] |
| IC50 for Cytotoxicity (MCF-7) | ~30 µM | Cell viability assay | [1] |
| IC50 for Cytotoxicity (MDA-MB-231) | ~30 µM | Cell viability assay | [1] |
| IC50 for Cytotoxicity (SKBR-3) | ~30 µM | Cell viability assay | [1] |
| IC50 for Cytotoxicity (Non-CSCs) | ~22 µM | Cell viability assay | [1] |
Note: Cytotoxicity IC50 values can vary significantly between cell lines and experimental conditions. It is recommended to determine the IC50 in your specific cell line of interest.
Key Experimental Protocols
Protocol 1: Validating On-Target Engagement - m7GTP Pulldown Assay
Objective: To confirm that this compound is disrupting the eIF4E/eIF4G interaction in your cellular lysate.
Methodology:
-
Cell Lysis: Lyse cells treated with DMSO (vehicle control) and varying concentrations of this compound in a lysis buffer containing non-ionic detergent (e.g., NP-40) and protease/phosphatase inhibitors.
-
m7GTP Agarose Incubation: Incubate the cleared cell lysates with m7GTP-sepharose beads. eIF4E will bind to the cap analog on the beads, pulling down its interacting partners.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against eIF4E, eIF4G, and 4E-BP1.
-
Expected Outcome: In this compound-treated samples, you should observe a decrease in the amount of eIF4G pulled down with eIF4E, confirming the disruption of the eIF4E/eIF4G complex. Conversely, you may observe an increase in 4E-BP1 binding to eIF4E.
Protocol 2: Assessing Off-Target Effect - DR5 Promoter Activity Assay
Objective: To determine if this compound induces the transcriptional activity of the DR5 promoter.
Methodology:
-
Reporter Construct: Transfect your cells with a luciferase reporter plasmid containing the DR5 promoter region. A control plasmid with a minimal promoter can be used to normalize for non-specific effects.
-
This compound Treatment: Treat the transfected cells with DMSO and a range of this compound concentrations.
-
Cell Lysis and Luciferase Assay: After the desired treatment time, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the DR5 promoter-driven luciferase activity to the control promoter activity. An increase in normalized luciferase activity in this compound-treated cells indicates induction of DR5 promoter activity.
Protocol 3: Assessing Off-Target Effect - Mitochondrial Membrane Potential (MMP) Assay
Objective: To measure changes in MMP following this compound treatment as an indicator of mitochondrial dysfunction.
Methodology:
-
Cell Treatment: Treat your cells with DMSO, this compound, and a positive control for MMP depolarization (e.g., FCCP).
-
Staining with a potentiometric dye: Stain the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., TMRE, TMRM, or JC-1).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
For TMRE/TMRM: A decrease in fluorescence intensity indicates MMP depolarization.
-
For JC-1: A shift in fluorescence from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) indicates a loss of MMP.
-
-
Data Analysis: Quantify the change in fluorescence in this compound-treated cells relative to the DMSO control.
Protocol 4: Assessing Off-Target Effect - ER Stress Marker Analysis
Objective: To detect the induction of ER stress in response to this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with DMSO, this compound, and a known ER stress inducer (e.g., tunicamycin or thapsigargin) as a positive control.
-
Western Blot Analysis: Prepare whole-cell lysates and perform Western blotting for key ER stress markers:
-
CHOP (GADD153): A transcription factor strongly induced during prolonged ER stress.
-
BiP (GRP78): An ER chaperone whose expression is upregulated during the UPR.
-
Phospho-eIF2α: A marker for the activation of the PERK branch of the UPR.
-
Spliced XBP1 (XBP1s): A key transcription factor in the IRE1 branch of the UPR.
-
-
Data Analysis: An increase in the expression of these markers in this compound-treated cells is indicative of ER stress.
Visualizing Key Concepts
Caption: On-target vs. Off-target effects of this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
Caption: eIF4E signaling and inhibitor action points.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of the dual activity of this compound: Dissociating eIF4G from eIF4E but stabilizing the binding of unphosphorylated 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cap-translation inhibitor this compound induces mitochondrial dysfunction via regulation of mitochondrial dynamic proteins in human glioma U251 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
troubleshooting 4EGI-1 inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4EGI-1, a small molecule inhibitor of the eIF4E/eIF4G interaction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to inconsistent experimental results with this compound.
Q1: My this compound solution appears to have precipitated. How can I ensure it is properly dissolved?
A1: this compound has limited solubility in aqueous solutions and can precipitate, leading to inaccurate concentrations and inconsistent results.
-
Recommended Solvent: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2][3] Selleck Chemicals suggests that moisture-absorbing DMSO can reduce solubility, so using fresh, high-quality DMSO is recommended.[2]
-
Stock Solution Concentration: Stock solutions can be prepared at concentrations up to 90 mg/mL (199.43 mM) in DMSO.[2]
-
Preparation Tips: To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath.[1]
-
Working Solution: For cell-based assays, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. When preparing a working solution in an aqueous buffer like PBS, the mixed solution should be used immediately for optimal results.[2]
Q2: I am observing high variability in my cell viability (IC50) data. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
-
Compound Stability: While stock solutions in DMSO are stable for months at -20°C, this compound's stability in cell culture media over long incubation periods may vary.[1] It is advisable to refresh the media with a freshly diluted compound for long-term experiments.
-
Cell Line Specificity: The IC50 value of this compound is highly dependent on the cell line being used. For example, the IC50 is approximately 6 µM in A549 lung cancer cells, while it is around 30 µM in breast cancer cell lines like SKBR-3, MCF-7, and MDA-MB-231.[2][4]
-
Assay Endpoint: The time point at which cell viability is measured (e.g., 24, 48, or 72 hours) can significantly affect the calculated IC50 value.[5] It is important to be consistent with incubation times across experiments.
-
Dual Mechanism of Action: this compound not only disrupts the eIF4E-eIF4G interaction but also stabilizes the binding of the translational repressor 4E-BP1 to eIF4E.[6][7] The cellular context, including the expression levels of eIF4E, eIF4G, and 4E-BP1, can influence the compound's efficacy.
Q3: I am concerned about potential off-target effects of this compound. How can I validate the specificity of my results?
A3: While this compound is a valuable tool, it's important to consider and control for potential off-target effects.
-
Positive and Negative Controls:
-
Positive Control: Use a known downstream effector of eIF4F-mediated translation, such as Cyclin D1 or c-Myc, to confirm the on-target effect of this compound. A decrease in the expression of these proteins upon treatment would indicate successful inhibition of the pathway.[8]
-
Negative Control: An inactive analog of this compound, such as EK-B9, can be used to demonstrate that the observed effects are specific to the active compound.[9]
-
-
Alternative Approaches: To confirm that the observed phenotype is due to the inhibition of the eIF4E/eIF4G interaction, consider using genetic approaches like siRNA-mediated knockdown of eIF4E or eIF4G.[10]
-
Reported Off-Target Effects: Some studies suggest that this compound can induce apoptosis through mechanisms independent of cap-dependent translation inhibition, such as the downregulation of c-FLIP and induction of DR5.[10][11] It is important to be aware of these potential alternative mechanisms when interpreting results.
Q4: Should I be aware of different isomers of this compound?
A4: Yes, this compound exists as two stable isomers, (E) and (Z), due to the C=N double bond in its structure.[12] While both isomers are active, they may exhibit different binding affinities and potencies. The Z-isomer has been reported to have a slightly higher affinity for eIF4E.[13] For consistency, it is important to be aware of the isomeric composition of the this compound being used.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinities (Kd) of this compound
| Target | Ligand | Kd (µM) | Method |
| eIF4E | This compound | 25 | Cell-free assay |
| apo-GB1eIF4E | This compound[E] | ~10-20 | Fluorescence quenching |
| m7GTP-GB1eIF4E | This compound[E] | ~10-20 | Fluorescence quenching |
| apo-GB1eIF4E | This compound[Z] | ~10-20 | Fluorescence quenching |
| m7GTP-GB1eIF4E | This compound[Z] | ~10-20 | Fluorescence quenching |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A549 | Lung Cancer | ~6 | SRB Assay |
| Jurkat | Leukemia | >50 (for cell death) | CellTiter-Glo |
| SKBR-3 | Breast Cancer | ~30 | Not specified |
| MCF-7 | Breast Cancer | ~30 | Not specified |
| MDA-MB-231 | Breast Cancer | ~30 | Not specified |
| U87 | Glioma | Not specified (inhibits proliferation at 10, 50, 100 µM) | Not specified |
| HTB-26 | Breast Cancer | 10-50 | Crystal Violet Assay |
| PC-3 | Pancreatic Cancer | 10-50 | Crystal Violet Assay |
| HepG2 | Hepatocellular Carcinoma | 10-50 | Crystal Violet Assay |
Key Experimental Protocols
Detailed methodologies for common experiments involving this compound are provided below.
Western Blot for eIF4F Complex and Downstream Targets
This protocol is designed to assess the effect of this compound on the eIF4F complex and the expression of its downstream targets.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against eIF4E, eIF4G, 4E-BP1, Cyclin D1, c-Myc, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) to Assess eIF4E/eIF4G Interaction
This protocol allows for the investigation of this compound's effect on the interaction between eIF4E and eIF4G.
-
Cell Treatment and Lysis: Treat and lyse cells as described in the Western Blot protocol (steps 1 and 2), using a non-denaturing lysis buffer (e.g., a buffer with 1% NP-40 or CHAPS).
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-eIF4E) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Analyze the eluted proteins by Western Blotting using antibodies against eIF4E and eIF4G. A decrease in the co-immunoprecipitated eIF4G in the this compound treated sample compared to the control indicates disruption of the interaction.
-
Cell Viability Assay (MTT/SRB)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the media and add DMSO or a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
SRB Assay:
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base.
-
Measure the absorbance at 510 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: The signaling pathway of cap-dependent translation and its inhibition by this compound.
Experimental Workflow Diagram
Caption: A general experimental workflow for studying the effects of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (this compound) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The eIF4E/eIF4G interaction inhibitor this compound augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study of this compound, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
4EGI-1 toxicity and how to mitigate it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4EGI-1 in experimental settings. This resource addresses common issues related to this compound toxicity and offers strategies for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of cap-dependent translation.[1][2][3] It functions by disrupting the protein-protein interaction between the eukaryotic initiation factor 4E (eIF4E) and eIF4G.[1][4] This interaction is crucial for the assembly of the eIF4F complex, which is a rate-limiting step in the initiation of cap-dependent translation.[2][3] By preventing the formation of the eIF4F complex, this compound selectively inhibits the translation of mRNAs that are highly dependent on this complex, many of which encode for proteins involved in cell growth, proliferation, and survival.[1][2]
Interestingly, this compound exhibits a dual mechanism of action. Besides disrupting the eIF4E/eIF4G interaction, it also stabilizes the binding of the translational repressor, 4E-binding protein 1 (4E-BP1), to eIF4E.[5][6] This further enhances the inhibition of cap-dependent translation.[5][6]
Q2: What are the known off-target effects and potential sources of this compound toxicity?
While this compound is a valuable research tool, it is known to have off-target effects that can contribute to cellular toxicity. These include:
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound has been shown to trigger ER stress in some cell types.[7][8] This can lead to the activation of the unfolded protein response (UPR) and, if the stress is prolonged or severe, can induce apoptosis.
-
Mitochondrial Dysfunction: Some studies have reported that this compound can impair mitochondrial function, which can lead to a decrease in cellular ATP production and the release of pro-apoptotic factors.[7][9]
-
Cap-Independent Effects: Although primarily known as a cap-dependent translation inhibitor, some effects of this compound, such as the induction of DR5 and downregulation of c-FLIP, have been observed to be independent of its inhibitory action on the eIF4F complex.[2][10]
These off-target effects are important considerations when interpreting experimental results and can contribute to the observed cytotoxicity of the compound.
Q3: How can I mitigate the toxicity of this compound in my cell culture experiments?
Mitigating this compound toxicity is crucial for obtaining reliable and interpretable data. Here are several strategies to consider:
-
Dose-Response and Time-Course Experiments: It is essential to perform thorough dose-response and time-course experiments for each new cell line to determine the optimal concentration and duration of treatment that inhibits the target without causing excessive cytotoxicity.
-
Use the Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest effective concentration of this compound that achieves the desired biological effect to minimize off-target toxicity.
-
Monitor Cell Viability: Routinely monitor cell viability using assays such as MTT, CellTiter-Glo, or trypan blue exclusion to ensure that the observed effects are not simply due to widespread cell death.
-
Control for Solvent Effects: this compound is typically dissolved in DMSO.[4] Ensure that the final concentration of DMSO in your culture medium is consistent across all experimental conditions and is at a level that does not affect cell viability on its own.
-
Consider Serum Concentration: The presence of serum proteins can sometimes affect the bioavailability and activity of small molecules. Consider the impact of serum concentration in your experimental design.
-
Explore Analogs with Improved Properties: Researchers have developed rigidified analogs of this compound that exhibit improved potency and potentially different toxicity profiles.[11][12][13] Depending on the experimental needs, exploring these alternatives might be beneficial.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: The cell line being used is particularly sensitive to the inhibition of cap-dependent translation or the off-target effects of this compound.
-
Troubleshooting Steps:
-
Verify Drug Concentration: Double-check the calculations for your stock solution and final dilutions.
-
Perform a Detailed Dose-Response Curve: Use a wider range of concentrations, including very low doses, to identify a potential therapeutic window.
-
Shorten Incubation Time: Reduce the duration of exposure to this compound.
-
Assess Apoptosis: Use assays like Annexin V staining or caspase activity assays to determine if the cell death is apoptotic. This can provide insights into the mechanism of toxicity.
-
Test a Different Cell Line: If possible, compare the effects of this compound on your sensitive cell line with a cell line known to be less sensitive.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental conditions, such as cell passage number, confluency, or this compound stock solution stability.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure similar confluency at the time of treatment.
-
Prepare Fresh this compound Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4]
-
Monitor Plating Efficiency: Ensure that cells are evenly distributed in the wells of your culture plates.
-
Include Positive and Negative Controls: Always include appropriate vehicle controls (e.g., DMSO) and positive controls for the expected biological effect.
-
Problem 3: No effect of this compound on the target of interest.
-
Possible Cause: The biological process being studied is not dependent on cap-dependent translation, or the concentration of this compound is insufficient.
-
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, use a downstream assay to confirm that this compound is inhibiting cap-dependent translation in your system. For example, you can measure the protein levels of known cap-dependent targets like c-Myc or Cyclin D1.[14]
-
Increase this compound Concentration: Based on your dose-response data, you may need to increase the concentration of this compound.
-
Consider the Role of Cap-Independent Translation: Be aware that some viral and cellular mRNAs can be translated via a cap-independent mechanism, which would not be inhibited by this compound.[15]
-
Check Compound Integrity: Ensure that your this compound stock has not degraded.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies. Note that IC50 values can vary significantly between different cell lines and assay conditions.
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Kd) | 25 µM | eIF4E | [4] |
| IC50 (Cell Growth) | ~6 µM | A549 (lung cancer) | [4] |
| IC50 (Cell Proliferation) | 1-20 µM | CRL-2351 (breast cancer), CRL-2813 (melanoma) | [11] |
| Effective Concentration | ~60 µM (for apoptosis induction) | Jurkat | [4] |
| Effective Concentration | 50 µM (for disrupting eIF4E/eIF4G interaction) | Multiple Myeloma Cell Lines | [14] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the steps for detecting apoptosis in cells treated with this compound.
-
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound represses cap-dependent translation and regulates genome-wide translation in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Cancer Effect of Cap-Translation Inhibitor this compound in Human Glioma U87 Cells: Involvement of Mitochondrial Dysfunction and ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | eIF4E-Dependent Translational Control: A Central Mechanism for Regulation of Pain Plasticity [frontiersin.org]
- 10. The eIF4E/eIF4G interaction inhibitor this compound augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (this compound) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of rigidified eIF4E/eIF4G inhibitor-1 (this compound) mimetic and their in vitro characterization as inhibitors of protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Translation of viral mRNAs that do not require eIF4E is blocked by the inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of In Vivo 4EGI-1 Studies: A Technical Support Center
For researchers, scientists, and drug development professionals venturing into in vivo studies with 4EGI-1, this technical support center offers a comprehensive guide to troubleshoot potential challenges. This resource provides detailed FAQs, troubleshooting guides, and experimental protocols to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of cap-dependent translation initiation. It functions by disrupting the protein-protein interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G.[1] This interaction is critical for the assembly of the eIF4F complex, which recruits ribosomes to the 5' cap of mRNAs to initiate translation. Notably, this compound binds to eIF4E at a site distant from the eIF4G binding site, acting as an allosteric inhibitor.[2]
A unique aspect of this compound's mechanism is its dual activity. While it disrupts the eIF4E-eIF4G interaction, it also stabilizes the binding of the translational repressor, 4E-binding protein 1 (4E-BP1), to eIF4E.[1] This dual action enhances the overall inhibition of cap-dependent translation.
Q2: What are the known off-target effects of this compound?
While this compound is a valuable tool, researchers should be aware of potential off-target effects. Some studies have reported that this compound can induce apoptosis and modulate the levels of proteins like c-FLIP and DR5 through mechanisms that may be independent of its inhibitory effect on cap-dependent translation.[3][4] Therefore, it is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of inhibiting the eIF4E/eIF4G interaction.
Q3: What is the recommended solvent for this compound for in vivo studies?
Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. The most commonly used solvent for in vivo studies is Dimethyl Sulfoxide (DMSO).[5][6] For systemic administration, a co-solvent system is often necessary to maintain solubility and reduce toxicity.
Q4: Is this compound stable in solution?
This compound exists as a mixture of (E) and (Z) isomers. While both isomers are active, their relative stability and activity may differ.[2] It is recommended to prepare fresh solutions of this compound for each experiment to ensure consistent activity. Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided.
Troubleshooting In Vivo this compound Experiments
Problem: Poor solubility or precipitation of this compound during formulation.
-
Possible Cause: this compound is highly hydrophobic and can precipitate when diluted in aqueous solutions.
-
Troubleshooting Steps:
-
Use a Co-Solvent System: For systemic injections (e.g., intraperitoneal), a common formulation involves first dissolving this compound in a minimal amount of DMSO, followed by dilution in a vehicle containing a solubilizing agent like SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.[5]
-
Sonication and Warming: Gentle warming (to no more than 37°C) and sonication can aid in the dissolution of this compound.[6] However, be cautious about the thermal stability of the compound.
-
Fresh Preparations: Always prepare the final formulation immediately before administration to minimize the risk of precipitation.
-
Problem: Lack of in vivo efficacy at previously reported doses.
-
Possible Causes:
-
Suboptimal Formulation: Poor solubility can lead to a lower effective concentration of the drug reaching the target tissue.
-
Animal Strain or Model Differences: Pharmacokinetic and pharmacodynamic properties can vary between different animal strains and disease models.
-
Compound Instability: Degradation of this compound in the prepared formulation.
-
-
Troubleshooting Steps:
-
Optimize Formulation: Re-evaluate the formulation strategy. Consider trying different co-solvents or cyclodextrins.
-
Dose-Response Study: Conduct a pilot dose-escalation study in your specific animal model to determine the optimal effective dose.
-
Confirm Target Engagement: Whenever possible, assess the inhibition of the eIF4E/eIF4G interaction in a relevant tissue (e.g., tumor xenograft, brain) to confirm that the drug is reaching its target at a sufficient concentration. This can be done via co-immunoprecipitation of eIF4E and assessing the amount of bound eIF4G.
-
Fresh Compound: Ensure that the this compound powder has been stored correctly and is not degraded.
-
Problem: Observed toxicity or adverse effects in treated animals.
-
Possible Causes:
-
Vehicle Toxicity: The vehicle, especially at high concentrations of DMSO, can cause local irritation or systemic toxicity.
-
Off-Target Effects: As mentioned in the FAQs, this compound may have off-target activities.
-
Dose-Related Toxicity: The administered dose may be too high for the specific animal model.
-
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a control group that receives the vehicle alone to distinguish between vehicle- and drug-related toxicity.
-
Reduce DMSO Concentration: Aim for the lowest possible concentration of DMSO in the final formulation.
-
Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or signs of irritation at the injection site.
-
Dose Reduction: If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Quantitative Data Summary
| Parameter | Value | Cell/Animal Model | Reference |
| Binding Affinity (Kd) | ~25 µM | Cell-free | [7] |
| In Vitro IC50 | ~30 µM | SKBR-3, MCF-7, MDA-MB-231 (breast cancer) | |
| ~22 µM | Non-cancer stem cells | ||
| In Vivo Dosage (Intraperitoneal) | 75 mg/kg | Mice (breast cancer xenograft) | [5] |
| In Vivo Dosage (Intracerebroventricular) | 40 µg in 8.0 µL | Rats | [8] |
| In Vivo Dosage (Intra-amygdala) | 1.25 µg in 0.25 µL | Rats | [8] |
| Solubility in DMSO | > 22.6 mg/mL | N/A | [6] |
| 90 mg/mL (199.43 mM) | N/A | [7] |
Key Experimental Protocols
Protocol 1: Formulation and Intraperitoneal (IP) Administration in Mice
This protocol is adapted from studies using a breast cancer xenograft model.[5]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using gentle warming and sonication if necessary.
-
-
Preparation of Vehicle:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
-
Final Formulation (for a 2.5 mg/mL suspended solution):
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly by vortexing. The final solution will be a suspension. Use ultrasonic treatment to aid in creating a uniform suspension. This results in a final DMSO concentration of 10%.
-
-
Administration:
-
Administer the this compound suspension via intraperitoneal (IP) injection at the desired dosage (e.g., 75 mg/kg).
-
The injection volume should be calculated based on the animal's weight and should not exceed recommended volumes for IP injections in mice (typically up to 10 mL/kg).
-
Protocol 2: Formulation and Intracerebral Administration in Rats
This protocol is based on studies investigating the role of translation initiation in memory consolidation.[8]
-
Preparation of this compound Solution:
-
Dissolve this compound in a vehicle solution of 50% DMSO and 10% β-propylcyclodextrin in sterile water to a final concentration of 5 µg/µL.
-
-
Administration (Intracerebroventricular):
-
Using a stereotaxic apparatus, infuse the this compound solution into the cerebral ventricles at a slow and controlled rate (e.g., 0.5 µL/min).
-
The total volume will depend on the target brain region and experimental design (e.g., 8.0 µL for a total dose of 40 µg).
-
-
Administration (Intra-amygdala):
-
For more targeted delivery, infuse a smaller volume (e.g., 0.25 µL for a total dose of 1.25 µg) directly into the lateral amygdala at a rate of 0.1 µL/min.
-
Visualizing Key Concepts
Caption: Mechanism of this compound action on the eIF4F complex.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for common in vivo this compound issues.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The eIF4E/eIF4G interaction inhibitor this compound augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of the interactions between eukaryotic initiation factors 4E and 4G impairs long-term associative memory consolidation but not reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating 4EGI-1: A Technical Guide to Mitigating Experimental Variability
Technical Support Center
Welcome to the technical support center for 4EGI-1, a potent inhibitor of the eIF4E/eIF4G interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental outcomes. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you control for variability in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[1][2][3] It binds to a site on eIF4E distant from the eIF4G binding site, inducing a conformational change that prevents the interaction between eIF4E and eIF4G.[1][2] This disruption of the eIF4F complex inhibits cap-dependent translation.[4][5] Uniquely, this compound's mechanism is dual-acting; it not only displaces eIF4G but also stabilizes the binding of the translational repressor, 4E-binding protein 1 (4E-BP1), to eIF4E, further suppressing protein synthesis.[3][4][6]
Q2: My this compound solution appears to have precipitated. How can I ensure it remains solubilized?
A2: this compound has limited solubility in aqueous solutions and is typically dissolved in dimethyl sulfoxide (DMSO).[5][7] To avoid precipitation, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[5] Prepare stock solutions at a reasonably high concentration (e.g., 10-50 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed media or buffer and use it immediately.[5] Sonication in an ultrasonic bath can also aid in dissolving the compound.[8]
Q3: I am observing high variability in my cell-based assays. What are the potential sources of this variability?
A3: Experimental variability with this compound can arise from several factors:
-
Compound Stability: this compound exists as two stable isomers, (E) and (Z), which may have different binding affinities and activities.[9][10] The isomeric ratio in your compound could be a source of variability.
-
Cell Line Differences: The sensitivity to this compound can vary significantly between different cell lines due to their genetic background, proliferation rate, and dependence on cap-dependent translation.[11]
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent activity of the compound.
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that are independent of its action on eIF4E/eIF4G interaction, such as inducing DR5 expression and down-regulating c-FLIP.[12][13]
Q4: What are the typical working concentrations and IC50 values for this compound?
A4: The effective concentration of this compound is highly cell-line dependent. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration. IC50 values for cell growth inhibition have been reported to range from approximately 6 µM to over 100 µM.[5][7][11][14] The binding affinity (Kd) of this compound to eIF4E is approximately 25 µM.[5][7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Inconsistent cell seeding density. 2. Variation in compound preparation. 3. Different passage numbers of cells. 4. Fluctuation in serum concentration. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. 3. Use cells within a defined passage number range. 4. Maintain a consistent serum percentage in your culture media. |
| Low or no observable effect of this compound | 1. Compound degradation. 2. Insufficient incubation time. 3. Cell line is resistant to inhibition of cap-dependent translation. | 1. Use a fresh stock of this compound. Confirm the activity of your compound in a sensitive, positive control cell line. 2. Extend the incubation time (e.g., 48-72 hours) to allow for effects on protein expression and cell viability to manifest. 3. Assess the phosphorylation status of 4E-BP1 and eIF4E in your cell line to confirm pathway activation. |
| Observed effects do not correlate with inhibition of cap-dependent translation | 1. Off-target effects of this compound. | 1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Validate key findings using a complementary approach, such as siRNA-mediated knockdown of eIF4E.[13] 3. Assess the expression of known off-target-regulated proteins.[12] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. This data can serve as a starting point for designing your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | ~6 | [5][7] |
| Jurkat | Leukemia | >50 (for cell death) | [8] |
| SKBR-3 | Breast Cancer | ~30 | [7] |
| MCF-7 | Breast Cancer | ~30 | [7] |
| MDA-MB-231 | Breast Cancer | ~30 | [7] |
| U87 | Glioblastoma | 10 - 100 (dose-dependent apoptosis) | [7] |
| H2596 | Malignant Pleural Mesothelioma | 30 - 120 (at 48h) | [14] |
| H2461 | Malignant Pleural Mesothelioma | 30 - 120 (at 48h) | [14] |
| CRL-2351 | Breast Cancer | 1 - 20 | [11] |
| CRL-2813 | Melanoma | 1 - 20 | [11] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay, MTT assay, or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess eIF4E/eIF4G Interaction
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and for the appropriate time. Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the clarified cell lysates with an anti-eIF4E antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic or agarose beads to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against eIF4E and eIF4G. A decrease in the co-precipitated eIF4G in the this compound treated sample indicates disruption of the interaction.[2]
Visualizations
Caption: The mTOR/eIF4E signaling pathway and the mechanism of this compound action.
Caption: General experimental workflow for studies involving this compound.
References
- 1. Structure of the eukaryotic translation initiation factor eIF4E in complex with this compound reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (this compound) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The eIF4E/eIF4G interaction inhibitor this compound augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to eIF4E Inhibitors: 4EGI-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic translation initiation factor 4E (eIF4E) has emerged as a critical nexus in cellular regulation, playing a pivotal role in the initiation of cap-dependent mRNA translation. Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of 4EGI-1, a well-characterized inhibitor of the eIF4E-eIF4G interaction, with other prominent inhibitors that target the eIF4E-mediated translation initiation pathway. We present key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action: A Diverse Arsenal Against eIF4E
The inhibitors discussed herein employ distinct strategies to disrupt the function of eIF4E and the broader eIF4F complex, which is essential for the recruitment of ribosomes to mRNA.
This compound is a small molecule that directly targets the interaction between eIF4E and the scaffolding protein eIF4G.[1] By binding to eIF4E, this compound allosterically prevents the formation of the eIF4F complex, a critical step for cap-dependent translation initiation.[1] Interestingly, while disrupting the eIF4E-eIF4G interaction, this compound has been shown to enhance the binding of the translational repressor, 4E-BP1, to eIF4E, further inhibiting translation.
In contrast, other inhibitors target different components or regulatory aspects of the eIF4E pathway:
-
Ribavirin , a guanosine analog, is understood to function as a competitive inhibitor of the 7-methylguanosine (m7G) cap structure of mRNA, directly competing for the cap-binding pocket of eIF4E.[2][3][4] Its triphosphate form, ribavirin triphosphate (RTP), exhibits a high affinity for eIF4E.[5]
-
Tomivosertib (eFT-508) takes an indirect approach by inhibiting the MAP kinase-interacting kinases 1 and 2 (MNK1/2).[6][7][8][9][10] These kinases are responsible for the phosphorylation of eIF4E at Serine 209, a modification associated with enhanced oncogenic activity. By preventing this phosphorylation, Tomivosertib curtails the pro-tumorigenic functions of eIF4E.
-
SBI-756 is an inhibitor that targets the scaffolding protein eIF4G1, another crucial component of the eIF4F complex.[11][12] By binding to eIF4G1, SBI-756 disrupts its interaction with eIF4E, thereby impeding the assembly of the functional eIF4F complex.[13][14]
-
Zotatifin (eFT226) targets the RNA helicase eIF4A, the enzymatic component of the eIF4F complex responsible for unwinding the 5' untranslated region (UTR) of mRNAs.[15][16][17] Zotatifin promotes the binding of eIF4A to specific mRNA sequences, effectively stalling the helicase activity and inhibiting the translation of a subset of oncogenic mRNAs.[15][16]
Quantitative Comparison of Inhibitor Potency
The efficacy of these inhibitors has been quantified using various biochemical and cell-based assays. The following table summarizes key performance metrics for each compound.
| Inhibitor | Target | Assay Type | Metric | Value |
| This compound | eIF4E-eIF4G Interaction | Binding Assay | Kd | 25 µM[18] |
| Breast Cancer Cells | Cytotoxicity Assay | IC50 | ~30 µM[18] | |
| Ribavirin (RTP) | eIF4E | Binding Assay | Apparent Kd | ~0.1 µM[5] |
| Cellular eIF4E-mRNA Binding | Cell-based Assay | EC50 | ~1 µM[2] | |
| Tomivosertib | MNK1/2 | Kinase Assay | IC50 | 1-2 nM[6][7][8][9] |
| eIF4E Phosphorylation | Cell-based Assay | IC50 | 2-16 nM[6][7][8] | |
| Zotatifin | eIF4A-mRNA Interaction | Biochemical Assay | IC50 | 2 nM[15][16] |
| Tumor Cell Proliferation | Cell-based Assay | GI50 | <15 nM | |
| SBI-756 | eIF4F Complex Disruption | Cell-based Assay | Effective Conc. | sub-µM |
| VAL Lymphoma Cells | Viability Assay | IC50 | 653 nM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanisms of action for various eIF4E pathway inhibitors.
Caption: General experimental workflows for evaluating eIF4E pathway inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize these inhibitors.
m7GTP Pulldown Assay
This assay is used to assess the integrity of the eIF4F complex.
-
Cell Lysis: Cells are lysed in a buffer containing non-ionic detergents to preserve protein-protein interactions.
-
Incubation with m7GTP-agarose beads: The cell lysate is incubated with agarose beads conjugated to m7GTP, the cap analog. This captures eIF4E and any associated proteins.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted and then separated by SDS-PAGE. Western blotting is performed using antibodies against eIF4E and eIF4G to determine if the inhibitor has disrupted their interaction.[19][20][21][22]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays provide a quantitative measure of protein-protein interactions in a homogeneous format.
-
Assay Components: The assay typically involves a donor fluorophore (e.g., Europium cryptate) conjugated to an antibody recognizing a tag on one protein (e.g., eIF4E) and an acceptor fluorophore conjugated to an antibody recognizing the interacting partner (e.g., eIF4G).
-
Incubation: The proteins, antibodies, and the test compound are incubated together.
-
Signal Detection: If the proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation of the donor. Inhibitors of the interaction will disrupt this signal.[23][24][25][26]
Kinase Assay (for MNK1/2)
These assays measure the enzymatic activity of MNK1/2 and the inhibitory potential of compounds like Tomivosertib.
-
Reaction Mixture: A typical reaction mixture contains recombinant MNK1 or MNK2, a substrate (e.g., a peptide derived from eIF4E), ATP (often radiolabeled), and the test inhibitor.
-
Incubation: The reaction is incubated to allow for phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified, often by measuring the incorporation of the radiolabel or by using phosphospecific antibodies.[27][28][29][30]
RNA Helicase Assay (for eIF4A)
This assay measures the ability of eIF4A to unwind a double-stranded RNA substrate.
-
RNA Substrate: A radiolabeled or fluorescently labeled double-stranded RNA substrate is prepared.
-
Reaction: The RNA substrate is incubated with recombinant eIF4A, ATP, and the test inhibitor.
-
Analysis: The reaction products are resolved on a non-denaturing polyacrylamide gel. The unwound single-stranded RNA will migrate faster than the double-stranded substrate, allowing for quantification of helicase activity.[31][32][33][34]
Conclusion
The landscape of eIF4E inhibition is diverse, with small molecules targeting various facets of the cap-dependent translation initiation pathway. This compound remains a valuable tool for specifically probing the eIF4E-eIF4G interaction. However, for applications requiring higher potency or targeting different regulatory nodes, inhibitors such as Tomivosertib, Zotatifin, and SBI-756 offer compelling alternatives. The choice of inhibitor should be guided by the specific biological question, the desired mechanism of action, and the experimental system being employed. The data and protocols presented in this guide are intended to facilitate this selection process and to support the continued exploration of eIF4E as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Ribavirin suppresses eIF4E-mediated oncogenic transformation by physical mimicry of the 7-methyl guanosine mRNA cap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Conformational changes induced in the eukaryotic translation initiation factor eIF4E by a clinically relevant inhibitor, ribavirin triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Tomivosertib (eFT-508) | MNK1 and MNK2 inhibitor | CAS 1849590-01-7 | Buy Tomivosertib (eFT-508) from Supplier InvivoChem [invivochem.com]
- 9. eFT508(Tomivosertib)|eFT-508|MKNK1/2 protein inhibitor [dcchemicals.com]
- 10. Tomivosertib | 1849590-01-7 | Benchchem [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. SBI-0640756 Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Targeting eIF4F Translation Initiation Complex in order to Sensitize Blood Malignancies to Targeted Agents [escholarship.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. m7GTP binding assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of Cap-binding Proteins in Human Cells Exposed to Physiological Oxygen Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aurorabiolabs.com [aurorabiolabs.com]
- 24. bioauxilium.com [bioauxilium.com]
- 25. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. researchgate.net [researchgate.net]
- 32. mskcc.org [mskcc.org]
- 33. Distinct interactions of eIF4A and eIF4E with RNA helicase Ded1 stimulate translation in vivo | eLife [elifesciences.org]
- 34. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison: 4EGI-1 Versus mTOR Inhibitors in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of 4EGI-1 and mTOR inhibitors as anti-cancer agents.
In the landscape of targeted cancer therapy, the PI3K/Akt/mTOR signaling pathway and the downstream regulation of protein synthesis are critical focal points. Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. This guide provides an objective comparison of two distinct therapeutic strategies that target this axis: the direct inhibition of translation initiation with this compound and the broader pathway inhibition by mTOR inhibitors.
Executive Summary
This compound is a small molecule inhibitor that specifically disrupts the interaction between the eukaryotic translation initiation factors eIF4E and eIF4G, a critical step in cap-dependent translation.[1][2][3] In contrast, mTOR inhibitors are classified into two main generations. First-generation inhibitors, known as rapalogs (e.g., rapamycin, everolimus), are allosteric inhibitors of the mTORC1 complex.[4] Second-generation mTOR inhibitors (e.g., Torin1, INK128) are ATP-competitive and target the kinase activity of both mTORC1 and mTORC2.[5] While both this compound and mTOR inhibitors aim to curb the aberrant protein synthesis that fuels cancer growth, they do so via distinct mechanisms that result in different downstream effects and potential therapeutic applications. A recent review suggests that targeting the eIF4E/eIF4G interaction may be a superior anti-cancer strategy compared to mTOR inhibition for blocking translation initiation.[6]
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and mTOR inhibitors lies in their primary molecular targets. This compound directly targets the eIF4F complex, the point of convergence for many oncogenic signaling pathways that regulate translation. mTOR inhibitors, on the other hand, act upstream, targeting the mTOR kinase itself.
This compound: This compound functions as an allosteric inhibitor, binding to eIF4E and inducing a conformational change that prevents its interaction with eIF4G.[1][3] This disruption of the eIF4F complex is a critical bottleneck in the initiation of cap-dependent translation of many oncogenic mRNAs, such as those encoding for c-Myc, cyclin D1, and Bcl-2.[7] Interestingly, this compound has a dual mechanism of action; while it dissociates eIF4G from eIF4E, it also stabilizes the binding of the translational repressor 4E-BP1 to eIF4E, further potentiating the inhibition of translation.[1]
mTOR Inhibitors:
-
First-Generation (Rapalogs): These agents, including rapamycin and its analogs, form a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR, allosterically inhibiting mTORC1 activity. This leads to the dephosphorylation of mTORC1 substrates, including S6 kinase (S6K) and 4E-BP1.[4] However, rapalogs only partially inhibit 4E-BP1 phosphorylation and can lead to a feedback activation of the PI3K/Akt pathway, which can promote cell survival.[8][9]
-
Second-Generation (ATP-Competitive): These inhibitors, such as Torin1, bind to the ATP-binding site in the mTOR kinase domain, inhibiting the activity of both mTORC1 and mTORC2.[5] This dual inhibition leads to a more complete suppression of 4E-BP1 phosphorylation and also blocks the mTORC2-mediated activation of Akt, thus overcoming a key resistance mechanism to rapalogs.[10]
digraph "Signaling_Pathways" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Comparative Signaling Pathways of this compound and mTOR Inhibitors", rankdir="TB"];
node [fontname="Arial", fontsize=10, shape=box, style=rounded];
edge [fontname="Arial", fontsize=9];
// Nodes
PI3K [label="PI3K", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"];
Akt [label="Akt", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"];
mTORC2 [label="mTORC2", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"];
mTORC1 [label="mTORC1", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"];
S6K [label="S6K", fillcolor="#FBBC05", style="filled", fontcolor="#202124"];
"4EBP1" [label="4E-BP1", fillcolor="#FBBC05", style="filled", fontcolor="#202124"];
eIF4E [label="eIF4E", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"];
eIF4G [label="eIF4G", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"];
eIF4F [label="eIF4F Complex\n(eIF4E + eIF4G)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Translation [label="Cap-Dependent\nTranslation\n(Oncogenic Proteins)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Rapalogs [label="Rapalogs\n(1st Gen mTORi)", shape=box, style="filled,dashed", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"2ndGen_mTORi" [label="ATP-competitive\nmTORi (2nd Gen)", shape=box, style="filled,dashed", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"4EGI1" [label="this compound", shape=box, style="filled,dashed", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
PI3K -> Akt [label="activates"];
Akt -> mTORC1 [label="activates"];
mTORC2 -> Akt [label="activates (S473)"];
mTORC1 -> S6K [label="phosphorylates"];
mTORC1 -> "4EBP1" [label="phosphorylates (inhibits)"];
"4EBP1" -> eIF4E [style=dashed, arrowhead=tee, label="inhibits binding to eIF4G"];
eIF4E -> eIF4F;
eIF4G -> eIF4F;
eIF4F -> Translation [label="initiates"];
// Inhibitor Actions
Rapalogs -> mTORC1 [style=dashed, arrowhead=tee, color="#EA4335", penwidth=2, label=" allosteric inhibition"];
"2ndGen_mTORi" -> mTORC1 [style=dashed, arrowhead=tee, color="#EA4335", penwidth=2, label=" ATP-competitive inhibition"];
"2ndGen_mTORi" -> mTORC2 [style=dashed, arrowhead=tee, color="#EA4335", penwidth=2, label=" ATP-competitive inhibition"];
"4EGI1" -> eIF4F [style=dashed, arrowhead=tee, color="#4285F4", penwidth=2, label=" disrupts interaction"];
// Feedback loop
S6K -> PI3K [style=dashed, arrowhead=tee, label="negative feedback"];
}
Figure 2. A generalized workflow for comparing this compound and mTOR inhibitors.
Co-Immunoprecipitation for eIF4E-eIF4G Interaction
Objective: To directly assess the ability of this compound to disrupt the eIF4E-eIF4G complex.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or a control. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-eIF4E antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blotting using antibodies against eIF4E and eIF4G. A decrease in the amount of co-immunoprecipitated eIF4G in the this compound treated sample indicates disruption of the complex.
Conclusion and Future Perspectives
Both this compound and mTOR inhibitors represent promising strategies for targeting the dysregulated protein synthesis in cancer. This compound offers a highly specific approach by directly targeting the final common step of translation initiation, the eIF4F complex formation. Its dual mechanism of action further enhances its inhibitory potential. mTOR inhibitors, particularly the second-generation compounds, provide a broader inhibition of the mTOR pathway, effectively shutting down multiple downstream oncogenic signals.
The limitations of rapalogs, such as the feedback activation of Akt, have paved the way for the development of more effective second-generation mTOR inhibitors. However, the observation that tumors with a high eIF4E/4E-BP ratio may be resistant to mTOR inhibitors suggests that direct targeting of eIF4E with compounds like this compound could be a more effective strategy in these specific contexts.[11]
Future research should focus on direct, comprehensive comparative studies of this compound and second-generation mTOR inhibitors across a panel of cancer types with varying genetic backgrounds. Furthermore, the potential for synergistic effects when combining these two classes of inhibitors warrants investigation, as it could offer a more robust and durable anti-cancer response by targeting the same pathway at different critical nodes. Such studies will be instrumental in defining the optimal therapeutic strategies for cancers dependent on the mTOR and translation initiation pathways.
References
- 1. pnas.org [pnas.org]
- 2. The eIF4E/eIF4G interaction inhibitor this compound augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the mTOR pathway using novel ATP‑competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MNK, mTOR or eIF4E-selecting the best anti-tumor target for blocking translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Mammalian Target of Rapamycin Induces Phosphatidylinositol 3-Kinase-Dependent and Mnk-Mediated Eukaryotic Translation Initiation Factor 4E Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A unifying model for mTORC1-mediated regulation of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR inhibitor efficacy is determined by the eIF4E/4E-BP ratio - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Mechanism of Action of 4EGI-1, an eIF4E/eIF4G Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the mechanism of action of 4EGI-1, a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G interaction. It offers a comparison with related compounds and detailed protocols for key validation assays.
Introduction to this compound
This compound is a pioneering small molecule that inhibits cap-dependent translation by disrupting the crucial interaction between eIF4E and the scaffolding protein eIF4G.[1] This interaction is a rate-limiting step in the initiation of translation for a subset of mRNAs, many of which encode proteins involved in cell proliferation, survival, and angiogenesis. Consequently, the eIF4E/eIF4G axis is a prime target in cancer therapy. This compound exhibits a unique dual mechanism of action: it not only prevents the formation of the active eIF4F translation initiation complex but also stabilizes the binding of the translational repressor 4E-binding protein 1 (4E-BP1) to eIF4E.[2][3]
Mechanism of Action: An Allosteric Inhibition Model
Structural and biochemical studies have revealed that this compound acts as an allosteric inhibitor.[4] It binds to a hydrophobic pocket on eIF4E, distant from the eIF4G binding site, inducing a conformational change that precludes the eIF4E/eIF4G interaction.[4] This allosteric mechanism is a key feature that distinguishes it from competitive inhibitors that would bind directly to the eIF4G binding cleft.
Comparative Performance Data
The following table summarizes the inhibitory concentrations of this compound and its more potent rigidified mimetics in various cancer cell lines. While direct comparative data for other classes of eIF4E/eIF4G inhibitors like eIF4E-IN-3 are not extensively available in the public domain, the development of rigidified analogs of this compound has led to compounds with significantly improved potency.[2][5]
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Jurkat (T-cell leukemia) | Cell Viability | ~25 | [6] |
| A549 (Lung Cancer) | Cell Growth | ~6 | [7] | |
| SKBR-3, MCF-7, MDA-MB-231 (Breast Cancer) | Cell Viability | ~22-30 | [8] | |
| U87 (Glioblastoma) | Cell Viability | Not specified, induces apoptosis at 10-100 µM | [8] | |
| Rigidified this compound Mimetic (E)-29a | CRL-2351 (Breast Cancer) | Cell Proliferation (SRB) | ~1-20 | [2] |
| CRL-2813 (Melanoma) | Cell Proliferation (SRB) | ~1-20 | [2] |
Experimental Protocols for Mechanism of Action Confirmation
Fluorescence Polarization (FP) Assay: Assessing Direct Inhibition of eIF4E/eIF4G Interaction
This biochemical assay directly measures the ability of a compound to disrupt the interaction between eIF4E and an eIF4G-derived peptide.
Principle: A small fluorescently labeled peptide derived from the eIF4G binding motif is incubated with recombinant eIF4E. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. A successful inhibitor will displace the fluorescent peptide, leading to faster tumbling and a decrease in the polarization signal.
Detailed Protocol:
-
Reagent Preparation:
-
Recombinant human eIF4E protein.
-
A fluorescently labeled (e.g., with fluorescein) peptide corresponding to the eIF4E-binding region of eIF4G.
-
Assay Buffer: e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM EDTA, 0.05% (v/v) Tween-20.
-
Serial dilutions of this compound and control compounds in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black microplate, add the fluorescent eIF4G peptide at a final concentration determined by a prior titration (typically in the low nanomolar range).
-
Add the test compounds (e.g., this compound) at various concentrations. Include DMSO as a negative control.
-
Add recombinant eIF4E protein to a final concentration that yields a significant polarization shift upon binding to the peptide.
-
Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) followed by Western Blotting: Cellular Confirmation of eIF4F Complex Disruption
This cell-based assay validates the disruption of the endogenous eIF4E/eIF4G complex within a cellular context.
Principle: An antibody targeting eIF4E is used to pull down eIF4E and any associated proteins from cell lysates. By treating cells with this compound prior to lysis, one can observe a reduction in the amount of eIF4G that co-precipitates with eIF4E, confirming the inhibitory effect.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture cells of interest (e.g., a cancer cell line known to have upregulated cap-dependent translation) to approximately 80-90% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 4-8 hours).
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysates.
-
Pre-clear the lysates by incubating with protein A/G magnetic or agarose beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate (e.g., 500 µg - 1 mg of total protein) with an anti-eIF4E antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the antibody-lysate mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads extensively (3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against eIF4G and eIF4E.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
A decrease in the eIF4G band in the this compound-treated samples compared to the vehicle control in the eIF4E immunoprecipitates confirms the disruption of the interaction.
-
Visualizing the Molecular and Experimental Landscape
Caption: Figure 1: mTOR/eIF4F signaling pathway and the inhibitory action of this compound.
Caption: Figure 2: Experimental workflow for validating the mechanism of action of this compound.
Conclusion
The confirmation of this compound's mechanism of action relies on a combination of robust biochemical and cell-based assays. The fluorescence polarization assay provides direct evidence of the disruption of the eIF4E/eIF4G protein-protein interaction, while co-immunoprecipitation followed by Western blotting confirms this inhibitory effect within the complex cellular environment. The allosteric nature and dual inhibitory function of this compound make it a valuable tool for cancer research and a foundational compound for the development of next-generation translation inhibitors. The enhanced potency of its rigidified mimetics underscores the potential of this therapeutic strategy.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (this compound) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. Synthesis of rigidified eIF4E/eIF4G inhibitor-1 (this compound) mimetic and their in vitro characterization as inhibitors of protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 4EGI-1 Activity in Diverse Cancer Cell Lines
Introduction: 4EGI-1 is a small-molecule inhibitor that has garnered significant attention in cancer research for its unique mechanism of action. It disrupts the crucial interaction between eukaryotic initiation factor 4E (eIF4E) and eIF4G, a key step in the initiation of cap-dependent translation.[1][2][3] This process is frequently dysregulated in cancer, leading to the preferential translation of oncogenic proteins. This compound binds to eIF4E allosterically, inducing a conformational change that not only prevents eIF4G from binding but also paradoxically stabilizes the association of the tumor suppressor 4E-BP1 with eIF4E.[1][3][4][5] This dual activity effectively shuts down the translation of mRNAs critical for tumor growth, proliferation, and survival, making this compound a promising candidate for cancer therapy.
This guide provides a comparative analysis of this compound's activity across various cancer cell lines, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Signaling Pathway of this compound Action
The activity of eIF4E is a major convergence point for oncogenic signaling pathways like PI3K/Akt/mTOR and Ras/MAPK.[4] Under normal conditions, hypophosphorylated 4E-binding proteins (4E-BPs) bind to eIF4E, sequestering it from eIF4G and inhibiting translation.[2][6] In cancer cells, these pathways are often hyperactive, leading to the phosphorylation of 4E-BPs, which then release eIF4E. This allows eIF4E to bind with eIF4G, form the eIF4F complex, and drive the translation of proteins involved in cell growth and proliferation. This compound pharmacologically mimics the function of unphosphorylated 4E-BPs, disrupting the eIF4E/eIF4G interaction and halting this process.[2][3]
Caption: Mechanism of this compound in inhibiting cap-dependent translation.
Comparative Activity of this compound Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate variability, suggesting cell-type-specific dependencies on the eIF4E/eIF4G axis.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Cancer | ~6 | [7][8] |
| Various Lung Cancers | Lung Cancer | ~40 | [9] |
| SKBR-3 | Breast Cancer | ~30 | [7][10] |
| MCF-7 | Breast Cancer | ~30 | [7][10] |
| MDA-MB-231 | Breast Cancer | ~30 | [7][10] |
| Breast Cancer Stem Cells | Breast Cancer | ~10-11 | [10] |
| Non-Stem Breast Cancer Cells | Breast Cancer | ~22 | [7][10] |
| U87 | Glioblastoma | Proliferation inhibited | [7] |
| Jurkat | T-cell Leukemia | Pro-apoptotic activity noted | [8] |
Note: IC50 values can vary based on experimental conditions, such as incubation time and the specific assay used.
General Experimental Workflow
The assessment of this compound's efficacy in cell lines typically follows a multi-step process, starting from general cytotoxicity screening to detailed mechanistic studies.
Caption: Standard workflow for evaluating this compound activity in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate cross-validation of this compound's activity. Below are protocols for key experiments frequently cited in the literature.
1. Cell Viability and Growth Inhibition Assay (SRB Assay)
This assay is used to determine cytotoxicity and cell growth inhibition based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells (e.g., A549) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 20 to 60 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 3 days).[9]
-
Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance on a microplate reader at 510 nm.
-
Analysis: Calculate cell survival as a percentage of the control and determine the IC50 value.[8][9]
2. Cap-Affinity Chromatography (for Target Engagement)
This technique is used to assess the integrity of the eIF4F complex by isolating eIF4E and its binding partners from cell lysates.[3]
-
Cell Lysis: Treat cells (e.g., Jurkat) with this compound for the desired time (e.g., 6 hours). Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration.
-
Cap-Affinity Resin Incubation: Incubate a standardized amount of protein lysate with m7GTP-Sepharose beads (cap-affinity resin) for 2 hours at 4°C with gentle rotation. These beads will bind to eIF4E.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform immunoblotting using specific antibodies against eIF4E, eIF4G, and 4E-BP1 to determine how this compound affects their interaction.[3]
3. Apoptosis Assessment (PARP Cleavage)
Cleavage of Poly (ADP-ribose) polymerase (PARP) is a hallmark of caspase-mediated apoptosis.
-
Treatment and Lysis: Treat lung cancer cell lines with various concentrations of this compound for 24 hours.[9] Prepare whole-cell protein lysates as described above.
-
Western Blot: Perform SDS-PAGE and immunoblotting using a primary antibody that detects both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).
-
Detection: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. An increase in the cleaved PARP fragment indicates apoptosis induction.[9]
Conclusion
The experimental data consistently demonstrate that this compound is an effective inhibitor of cell proliferation across a range of cancer cell lines, with IC50 values typically in the micromolar range.[7][9] Notably, it exhibits enhanced cytotoxicity against breast cancer stem cells compared to their non-stem counterparts, suggesting a potential to target the root of tumor recurrence and metastasis.[10] The compound's dual mechanism—disrupting the oncogenic eIF4E/eIF4G interaction while promoting the tumor-suppressive eIF4E/4E-BP1 complex—makes it a unique and valuable tool for both cancer research and potential therapeutic development.[1][4] The provided protocols offer a standardized framework for researchers to validate and compare the activity of this compound and its analogs in different cellular contexts.
References
- 1. pnas.org [pnas.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 4EGI-1's Anti-Tumor Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of 4EGI-1 with alternative therapeutic strategies. Experimental data is presented to support the independent verification of its efficacy, alongside detailed protocols for key experiments.
Introduction to this compound
This compound is a small molecule inhibitor that disrupts the crucial interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G. This interaction is a rate-limiting step in cap-dependent translation, a process frequently hijacked by cancer cells to synthesize proteins essential for their growth, proliferation, and survival. By preventing the formation of the eIF4F complex, this compound selectively curtails the translation of oncoproteins, leading to anti-tumor activity. Notably, this compound exhibits a dual mechanism of action: it not only displaces eIF4G from eIF4E but also stabilizes the binding of the tumor suppressor protein, 4E-BP1, to eIF4E, further inhibiting translation initiation.
Comparative Analysis of Anti-Tumor Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound and its alternatives.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Breast Cancer | SKBR-3 | ~30 | [1] |
| Breast Cancer | MCF-7 | ~30 | [1] | |
| Breast Cancer | MDA-MB-231 | ~30 | [1] | |
| Lung Cancer | A549 | ~6 | [2] | |
| Nasopharyngeal Carcinoma | HNE1, 5-8F, HK1 | Varies (time and dose-dependent) | [3] | |
| Leukemia | Jurkat | - (proapoptotic activity observed) | [2] | |
| Ribavirin | Leukemia | K562 | 15 | [4][5] |
| Malignant Glioma | A-172, AM-38, T98G, U-87MG, YH-13 | <100 | [6] | |
| Temsirolimus | Breast Cancer | SKBr3 | 0.0016 | [7] |
| Breast Cancer | BT474 | 0.0043 | [7] | |
| Renal Cancer | A498 | 0.35 | [8][9] | |
| Everolimus | Breast Cancer | BT474 | 0.071 | [10] |
| Ovarian Cancer | SCCOHT-CH-1 | 20.45 | [11] | |
| Ovarian Cancer | COV434 | 33.19 | [11] | |
| Breast Cancer | MCF-7 | 0.2 | [12] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Key Findings | Citation(s) |
| This compound | Breast Cancer Stem Cell Xenograft | 75 mg/kg/day, i.p. | Significant suppression of tumor growth and angiogenesis. | [1] |
| Temsirolimus | Prostate Cancer (PC-3) Xenograft | 20 mg/kg, i.p., 5x/week for 3 weeks | Dose-dependent inhibition of tumor growth. | [13] |
| Everolimus | Breast Cancer Stem Cell Xenograft | Not specified | Reduction in mean tumor size. | [10] |
Mechanism of Action and Alternatives
This compound directly targets the eIF4E-eIF4G protein-protein interaction. Alternative strategies to inhibit the eIF4F complex and cap-dependent translation include:
-
Ribavirin: A guanosine analog that is thought to compete with the 5' cap of mRNA for binding to eIF4E. It has shown some efficacy in clinical trials for acute myeloid leukemia (AML).[8][11]
-
mTOR Inhibitors (e.g., Temsirolimus, Everolimus): These agents indirectly inhibit eIF4F complex formation by preventing the phosphorylation of 4E-BP1, thereby promoting its binding to eIF4E. Several mTOR inhibitors are FDA-approved for the treatment of specific cancers.[7][9][10][14][15]
-
eIF4E Antisense Oligonucleotides (ASOs): These molecules are designed to degrade eIF4E mRNA, thereby reducing its protein levels. Clinical trials with a second-generation ASO, ISIS 183750, showed disease stabilization in some patients with irinotecan-refractory colorectal cancer, but no objective tumor responses were observed.[15][16][17][18][19]
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from methods described for assessing the anti-proliferative effects of this compound.[3]
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or the comparator compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for eIF4E-eIF4G Interaction
This protocol is based on co-immunoprecipitation methods used to verify the disruption of the eIF4E-eIF4G interaction.[20][21][22]
-
Cell Lysis: Treat cells with this compound or a control compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-eIF4E antibody overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G agarose beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and Transfer: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against eIF4E and eIF4G. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduced amount of co-immunoprecipitated eIF4G in the this compound treated sample indicates disruption of the interaction.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[23][24]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 75 mg/kg) or the vehicle control intraperitoneally (i.p.) or via another appropriate route, daily or on a specified schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.
-
Study Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Weigh the tumors and process them for further analysis, such as immunohistochemistry (for proliferation and apoptosis markers) or western blotting.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting cap-dependent translation.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for the preclinical evaluation of this compound's anti-tumor effects.
Comparative Logic of eIF4F Complex Inhibitors
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribavirin acts via multiple pathways in inhibition of leukemic cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of ribavirin against malignant glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temsirolimus | mTOR | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. mTOR Inhibitor Everolimus Modulates Tumor Growth in Small-Cell Carcinoma of the Ovary, Hypercalcemic Type and Augments the Drug Sensitivity of Cancer Cells to Cisplatin [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Temsirolimus | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]
- 14. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Modulation of tumor eIF4E by antisense inhibition: A phase I/II translational clinical trial of ISIS 183750-an antisense oligonucleotide against eIF4E-in combination with irinotecan in solid tumors and irinotecan-refractory colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Therapeutic Antisense Oligonucleotides in Oncology: From Bench to Bedside [mdpi.com]
- 19. Targeting translation: eIF4E as an emerging anticancer drug target | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 20. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (this compound) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Inhibition of the interactions between eukaryotic initiation factors 4E and 4G impairs long-term associative memory consolidation but not reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. file.medchemexpress.com [file.medchemexpress.com]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of 4EGI-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to interpreting experimental results and advancing therapeutic development. This guide provides a comprehensive evaluation of 4EGI-1, a widely used inhibitor of the eIF4E/eIF4G protein-protein interaction, a critical node in cap-dependent translation initiation.
This guide compares this compound's performance with alternative inhibitors, presents supporting experimental data, and details the methodologies for key experiments. We will delve into its unique dual mechanism of action, explore its known off-target effects, and discuss its potential classification as a Pan-Assay Interference Compound (PAIN).
Mechanism of Action: A Dual Approach to Inhibit Translation
This compound is a small molecule that allosterically inhibits the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G.[1] Unlike competitive inhibitors that would bind to the same site as eIF4G on eIF4E, this compound binds to a remote hydrophobic pocket.[2] This binding event induces a conformational change in eIF4E that disrupts its association with eIF4G, thereby preventing the assembly of the eIF4F complex and inhibiting cap-dependent translation.[1][2]
A unique characteristic of this compound is its dual mechanism of action. While it disrupts the eIF4E/eIF4G interaction, it has been shown to stabilize the binding of the translational repressor, 4E-binding protein 1 (4E-BP1), to eIF4E.[1][2] This dual action of simultaneously preventing the formation of the active translation initiation complex and promoting the binding of a tumor suppressor protein makes this compound a potent inhibitor of cap-dependent translation.[1]
Quantitative Comparison of eIF4E/eIF4G Inhibitors
Direct, head-to-head comparisons of eIF4E/eIF4G inhibitors in the same experimental setup are limited in the published literature. The following tables summarize the available quantitative data for this compound and its alternatives. It is crucial to consider that the experimental conditions, such as the specific assay and cell line used, can significantly influence the measured potency.
| Inhibitor | Target | Assay Type | K_d_ (µM) | Reference |
| This compound | eIF4E | Fluorescence Quenching | ~25 | [2] |
Table 1: In Vitro Binding Affinity of this compound to eIF4E. This table shows the dissociation constant (K_d_) of this compound for its target, eIF4E, as determined by a fluorescence quenching assay.
| Inhibitor | Cell Line | Assay Type | IC_50_ (µM) | Reference |
| This compound | Various Lung Cancer Cell Lines | Sulforhodamine B (SRB) assay | ~40 | [3] |
| This compound | Nasopharyngeal Carcinoma (NPC) Cell Lines | Sulforhodamine B (SRB) assay | Varies by cell line and treatment duration (24h, 48h, 72h) | [4] |
| Rigidified this compound Analogs | CRL-2351 (Breast Cancer), CRL-2813 (Melanoma) | Sulforhodamine B (SRB) assay | 1-20 | [5] |
Table 2: Cellular Potency of this compound and Analogs. This table presents the half-maximal inhibitory concentration (IC_50_) of this compound and its more rigid analogs in different cancer cell lines, indicating their effectiveness at inhibiting cell proliferation.
Specificity and Off-Target Effects of this compound
While this compound is a valuable tool for studying cap-dependent translation, evidence suggests it may have off-target effects. A notable example is its ability to induce the expression of Death Receptor 5 (DR5) and promote the degradation of cellular FLICE-like inhibitory protein (c-FLIP).[3][6] Importantly, these effects appear to be independent of its inhibitory action on eIF4E/eIF4G interaction, as siRNA-mediated knockdown of eIF4E does not replicate these outcomes.[3][6] The proposed mechanism for these off-target effects involves the transcriptional induction of DR5 and the ubiquitin/proteasome-mediated degradation of c-FLIP.[3][6]
Furthermore, the chemical structure of this compound contains a hydroxyphenyl hydrazone moiety, which is a known feature of some Pan-Assay Interference Compounds (PAINS). PAINS are molecules that can show activity in a variety of high-throughput screens through non-specific mechanisms, leading to false-positive results. While a definitive classification of this compound as a PAIN has not been established, its chemical structure warrants careful consideration and the use of orthogonal assays to validate its on-target effects.
Alternative eIF4E/eIF4G Interaction Inhibitors
Several other small molecules have been developed to inhibit the eIF4E/eIF4G interaction, including 4E1RCat and 4E2RCat.[7] These compounds, identified through high-throughput screening, also disrupt the formation of the eIF4F complex. However, unlike this compound, which enhances 4E-BP1 binding, 4E1RCat and 4E2RCat have been reported to inhibit the interaction of eIF4E with both eIF4G and 4E-BP1.[7] Detailed, direct comparative studies on the specificity and off-target effects of these compounds are still needed to fully assess their advantages and disadvantages relative to this compound.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The mTOR/eIF4F signaling pathway and the dual mechanism of this compound.
Caption: Experimental workflows for Co-IP and CETSA to assess target engagement.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Co-Immunoprecipitation (Co-IP) to Detect eIF4E/eIF4G Interaction
Objective: To determine if an inhibitor disrupts the interaction between eIF4E and eIF4G in a cellular context.
Protocol:
-
Cell Lysis:
-
Treat cells with the inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate a defined amount of protein lysate (e.g., 1 mg) with an anti-eIF4E antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against eIF4G and eIF4E.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A reduced amount of co-immunoprecipitated eIF4G in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of an inhibitor to its target protein (eIF4E) in intact cells.
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the inhibitor or vehicle control for a specified duration.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-eIF4E antibody.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.
-
Fluorescence Polarization (FP) Assay for In Vitro Binding
Objective: To quantify the binding affinity of an inhibitor to its target protein in a purified system.
Protocol:
-
Reagents and Setup:
-
Purified recombinant eIF4E protein.
-
A fluorescently labeled peptide derived from eIF4G that is known to bind eIF4E.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 0.01% Triton X-100).
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure:
-
In a black, low-volume microplate, add a fixed concentration of the fluorescently labeled eIF4G peptide and a serial dilution of the inhibitor.
-
Add a fixed concentration of eIF4E to initiate the binding reaction. Include controls with no protein (for background polarization) and no inhibitor (for maximum binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC_50_ value, which represents the concentration of inhibitor required to displace 50% of the fluorescent peptide.
-
The dissociation constant (K_i_) can be calculated from the IC_50_ value using the Cheng-Prusoff equation, provided the K_d_ of the fluorescent peptide for eIF4E is known.
-
Conclusion
This compound is a valuable and extensively studied tool for investigating the role of cap-dependent translation in various biological processes. Its unique dual mechanism of action provides a potent means of inhibiting the eIF4F complex. However, researchers must be aware of its potential off-target effects, specifically the modulation of DR5 and c-FLIP, which are independent of its primary mechanism. The presence of a potential PAINS-associated chemical motif also necessitates careful experimental design and the use of orthogonal validation methods. When compared to alternatives like 4E1RCat and 4E2RCat, the distinct effects on 4E-BP1 binding highlight the nuances of targeting the eIF4E/eIF4G interaction. A thorough understanding of the specificity profile of this compound, as detailed in this guide, is essential for the accurate interpretation of experimental data and for guiding the development of more specific and potent inhibitors of cap-dependent translation for therapeutic applications.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (this compound) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The eIF4E/eIF4G interaction inhibitor this compound augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 4EGI-1 vs. Genetic Knockdown of eIF4E for Translational Control Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Methods for Inhibiting eIF4E Activity.
The eukaryotic translation initiation factor 4E (eIF4E) is a critical nexus in the regulation of protein synthesis, making it a prime target for research in oncology and neurobiology. Its inhibition offers a powerful tool to study the consequences of suppressed cap-dependent translation. This guide provides a comprehensive comparison of two prevalent methods for targeting eIF4E: the small molecule inhibitor 4EGI-1 and genetic knockdown techniques, such as siRNA and shRNA. We present a detailed analysis of their mechanisms, efficacy, potential off-target effects, and experimental protocols to aid researchers in selecting the most appropriate method for their specific experimental needs.
At a Glance: this compound vs. eIF4E Genetic Knockdown
| Feature | This compound | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Allosteric inhibitor of the eIF4E-eIF4G interaction; stabilizes the repressive eIF4E-4E-BP1 complex.[1] | Post-transcriptional gene silencing by targeted mRNA degradation. |
| Mode of Inhibition | Functional inhibition of the eIF4F complex assembly. | Depletion of eIF4E protein levels.[2] |
| Speed of Onset | Rapid, within hours of treatment. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours). |
| Duration of Effect | Transient and reversible upon washout. | Can be transient (siRNA) or stable (shRNA). |
| Specificity | Potential for off-target effects.[3][4][5] | Highly specific to the eIF4E mRNA sequence, but can have off-target effects based on sequence homology.[6] |
| Delivery Method | Direct addition to cell culture media or in vivo administration. | Transfection (siRNA) or transduction (shRNA) required. |
| Applications | Acute studies, in vivo experiments, screening. | Mechanistic studies requiring specific protein depletion, long-term studies (shRNA). |
Delving Deeper: Mechanism of Action and Specificity
This compound: A Dual-Action Small Molecule Inhibitor
This compound is a small molecule that inhibits cap-dependent translation by disrupting the interaction between eIF4E and the scaffolding protein eIF4G.[7] This prevents the assembly of the eIF4F complex, which is essential for recruiting the 40S ribosomal subunit to the 5' end of mRNAs. Uniquely, this compound acts as an allosteric inhibitor, binding to a site on eIF4E distant from the eIF4G binding pocket.[1] A key feature of this compound is its dual mechanism of action: not only does it block the eIF4E-eIF4G interaction, but it also stabilizes the binding of the translational repressors, the 4E-binding proteins (4E-BPs), to eIF4E.[1][8] This dual action enhances the overall inhibition of cap-dependent translation.
However, studies have reported potential off-target effects for this compound. For instance, some of its cellular effects have been observed to be independent of its inhibitory action on cap-dependent translation.[3][4] Researchers should be mindful of these potential off-target activities and include appropriate controls in their experiments.
Genetic Knockdown: Precision Targeting of eIF4E
Genetic knockdown of eIF4E, typically achieved through the use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), offers a highly specific method to deplete the cellular pool of eIF4E protein. These RNA interference (RNAi)-based technologies leverage the cell's natural machinery to target and degrade the eIF4E mRNA, leading to a significant reduction in eIF4E protein levels.[2]
This approach provides a direct way to assess the consequences of reduced eIF4E expression. While generally considered more specific than small molecule inhibitors, RNAi can also have off-target effects, primarily through the unintended silencing of other genes with sequence similarity to the target.[6] Careful design of siRNA/shRNA sequences and the use of multiple distinct sequences targeting the same gene can help mitigate this risk.
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of this compound and eIF4E knockdown. It is important to note that direct comparisons are challenging due to variations in cell lines, experimental conditions, and methodologies across different studies.
Table 1: Inhibition of Cell Viability and Proliferation
| Method | Cell Line | Concentration/ Condition | Effect on Cell Viability/Proliferation | Reference |
| This compound | Jurkat | 60 µM | Induction of apoptosis | [9] |
| A549 (Lung Cancer) | IC50 ≈ 6 µM | Inhibition of cell growth | [9] | |
| U87 (Glioma) | 10, 50, 100 µM | Dose-dependent inhibition of cell proliferation and induction of apoptosis | [10] | |
| eIF4E siRNA | MDA-MB-468 (Breast Cancer) | Not specified | Significant decrease in cell growth | [2] |
| H1299 & H460 (Lung Cancer) | Not specified | Attenuation of cell proliferation | [11] | |
| eIF4E shRNA | A549 (Lung Cancer) | Not specified | >70% reduction in cell viability at 48 and 72 hours post-transfection |
Table 2: Inhibition of Protein Synthesis
| Method | Cell Line/System | Concentration/ Condition | Effect on Protein Synthesis | Reference |
| This compound | BHK-21 | 30 µM | 40% reduction in protein synthesis | [3] |
| BHK-21 | 60 µM | >70% reduction in protein synthesis | [3] | |
| eIF4E siRNA | NIH 3T3 | Not specified | 2- to 3-fold decrease in eIF4E protein levels, leading to a significant decrease in the levels of specific proteins like dad1, survivin, and ODC |
Signaling Pathways and Experimental Workflows
To visualize the intricate regulation of eIF4E and the experimental approaches to its inhibition, we provide the following diagrams generated using the DOT language.
Caption: The eIF4E signaling pathway, a central regulator of cap-dependent translation.
References
- 1. pnas.org [pnas.org]
- 2. eIF4E knockdown decreases breast cancer cell growth without activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translation of viral mRNAs that do not require eIF4E is blocked by the inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The eIF4E/eIF4G interaction inhibitor this compound augments TRAIL-mediated apoptosis through c-FLIP Down-regulation and DR5 induction independent of inhibition of cap-dependent protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Benchmarking 4EGI-1: A Comparative Analysis Against Standard Cancer Therapeutics
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of novel and more effective cancer treatments, the small molecule inhibitor 4EGI-1 has emerged as a promising agent targeting a critical cellular process frequently dysregulated in cancer: cap-dependent translation. This guide provides a comprehensive comparison of this compound against established standard-of-care cancer drugs, with a focus on its mechanism of action, preclinical efficacy, and the experimental evidence supporting its potential as a therapeutic candidate.
Introduction to this compound and its Mechanism of Action
This compound is a novel small molecule inhibitor that disrupts the initiation of protein synthesis, a fundamental process for cell growth and proliferation. It specifically targets the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G. The formation of the eIF4E/eIF4G complex is a rate-limiting step in cap-dependent translation, the primary mechanism by which messenger RNAs (mRNAs) are translated into proteins in human cells.
In many cancers, the signaling pathway involving the mammalian target of rapamycin (mTOR) is hyperactive, leading to the increased availability of eIF4E to form the eIF4F complex (composed of eIF4E, eIF4G, and the RNA helicase eIF4A). This complex then preferentially promotes the translation of a specific subset of mRNAs that encode for proteins crucial for cancer cell survival, proliferation, and metastasis, such as cyclins, c-myc, and Bcl-xL.[1]
This compound exhibits a unique dual mechanism. By binding to eIF4E at a site distinct from the eIF4G binding pocket, it allosterically inhibits the eIF4E-eIF4G interaction. Concurrently, it stabilizes the binding of the natural tumor suppressor protein, 4E-BP1, to eIF4E, further preventing the formation of the active eIF4F complex. This targeted disruption of cap-dependent translation makes this compound a compelling candidate for cancer therapy.
Comparative Preclinical Data
To evaluate the therapeutic potential of this compound, its performance has been benchmarked against and studied in combination with several standard-of-care cancer drugs, primarily those targeting the mTOR pathway.
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Lung Cancer | ~40 |
| H358 | Lung Cancer | ~40 |
| H460 | Lung Cancer | ~40 |
| H1792 | Lung Cancer | ~40 |
| HNE1 | Nasopharyngeal Carcinoma | Varies with duration (e.g., ~50-75µM at 24h) |
| 5-8F | Nasopharyngeal Carcinoma | Varies with duration |
| HK1 | Nasopharyngeal Carcinoma | Varies with duration |
Data compiled from multiple preclinical studies.[2][3]
Mechanistic Comparison with mTOR Inhibitors
While both this compound and mTOR inhibitors, such as rapamycin and the dual PI3K/mTOR inhibitor BEZ235, ultimately impinge on the eIF4F complex, their mechanisms differ. mTOR inhibitors act upstream by preventing the phosphorylation of 4E-BP1, thereby promoting its binding to eIF4E. In contrast, this compound directly disrupts the eIF4E/eIF4G interaction.
A comparative study in SQ20B and U251MG cancer cell lines demonstrated that while both BEZ235 and this compound treatment led to a decrease in the levels of proteins regulated by eIF4E, such as survivin and cyclin D1, BEZ235 also resulted in a more pronounced decrease in eIF4G levels. This suggests that while both drugs effectively inhibit the eIF4F complex, their broader cellular effects may differ.
Synergistic Effects with Other Anti-Cancer Agents
Preclinical studies have explored the potential of this compound in combination therapies, revealing synergistic effects with other anti-cancer agents.
-
Akt Inhibitors: A study in breast cancer models showed that combining this compound with the Akt inhibitor MK2206 resulted in a synergistic inhibition of cancer cell proliferation both in vitro and in vivo.[4] This is attributed to the fact that this compound can induce a feedback activation of Akt, which can be abrogated by the co-administration of an Akt inhibitor.[4]
-
TRAIL: In non-small cell lung cancer cells, this compound was shown to enhance the apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anti-cancer agent.[2]
-
Radiotherapy: In nasopharyngeal carcinoma cells, this compound was found to sensitize cancer cells to radiotherapy.[3]
-
Chemotherapy: Studies have suggested that this compound can enhance the cytotoxicity of conventional chemotherapeutic agents like pemetrexed and gemcitabine in malignant pleural mesothelioma cells.
Experimental Protocols
To ensure the reproducibility and transparency of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound or standard cancer drugs for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates until no moisture is visible. Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells.
m7GTP Pull-Down Assay
This assay is used to assess the formation of the eIF4F complex by isolating proteins that bind to the 5' cap structure of mRNA, mimicked by m7GTP-agarose beads.
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Cap-Analog Binding: Incubate the pre-cleared lysates with m7GTP-agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against eIF4E, eIF4G, and 4E-BP1 to determine the composition of the eIF4F complex under different treatment conditions.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., eIF4E, phospho-4E-BP1, cyclin D1, c-myc, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The intensity of the bands can be quantified using densitometry software.
Visualizing the Molecular Landscape
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of cap-dependent translation and points of intervention for this compound and mTOR inhibitors.
Caption: Experimental workflow for determining cell viability using the Sulforhodamine B (SRB) assay.
Conclusion
This compound represents a promising therapeutic strategy that directly targets the cap-dependent translation machinery, a critical node in cancer cell proliferation and survival. Its unique dual mechanism of action distinguishes it from upstream inhibitors of the mTOR pathway. While direct head-to-head comparative studies with standard-of-care mTOR inhibitors are still emerging, the available preclinical data demonstrates the potent anti-cancer activity of this compound, particularly in combination with other targeted agents and conventional therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the landscape of cancer treatment.
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided should not be considered as medical advice.
References
- 1. mTOR inhibitor efficacy is determined by the eIF4E/4E-BP ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and enhances radiotherapy sensitivity in nasopharyngeal carcinoma cells via DR5 induction on 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synergistic inhibition of breast cancer proliferation by combined treatment with this compound and MK2206 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4EGI-1: A Procedural Guide
Understanding 4EGI-1: Chemical and Physical Properties
A thorough understanding of a compound's properties is the foundation for its safe handling and disposal. The following table summarizes the key characteristics of this compound.
| Property | Value |
| Chemical Name | α-[2-[4-(3,4-Dichlorophenyl)-2-thiazolyl]hydrazinylidene]-2-nitro-benzenepropanoic acid[1] |
| CAS Number | 315706-13-9[1] |
| Molecular Formula | C₁₈H₁₂Cl₂N₄O₄S[1] |
| Molecular Weight | 451.28 g/mol |
| Appearance | Crystalline solid[1] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and a 1:1 solution of DMSO:PBS (pH 7.2) (0.5 mg/ml)[1] |
| Storage | Store at -20°C[1] |
Experimental Protocols for Proper Disposal
In the absence of specific institutional or manufacturer-provided disposal protocols for this compound, the following general procedures for laboratory chemical waste should be strictly adhered to. These steps are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Identification and Classification
All laboratory personnel should be trained to treat all waste chemical solids and liquids as hazardous unless explicitly confirmed to be non-hazardous by an authorized body.[2] Any unused, expired, or contaminated this compound, as well as materials used to clean up spills, should be considered hazardous waste.[2]
Step 2: Segregation of Chemical Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3] this compound waste should be collected in a dedicated, properly labeled hazardous waste container. It should be stored separately from incompatible materials such as strong acids, bases, and oxidizers.[3][4]
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored in designated "Satellite Accumulation Areas" (SAAs).[3][5] These areas must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Container Requirements: Waste containers must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure.[6] The original container, if intact, is often a suitable choice.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents (i.e., this compound).[5]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic chemical waste, the limit is one quart of liquid or one kilogram of solid.[5]
Step 4: Disposal Procedures
Under no circumstances should this compound or any other hazardous chemical be disposed of down the drain or in the regular trash.[2][5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management Unit (HWMU) to schedule a pickup for the full waste container.[5]
-
Empty Containers: A container that has held this compound can be disposed of as regular trash only after it has been completely emptied, leaving as little residue as possible. All chemical labels must be defaced or removed, and the cap should be taken off before disposal.[2] If this compound is classified as an "acute hazardous waste" (P-listed), the empty container must be triple-rinsed with a suitable solvent before being discarded as regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and safety data sheets for the most accurate and up-to-date information.
References
Personal protective equipment for handling 4egi-1
Essential Safety and Handling Guide for 4EGI-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a small molecule inhibitor of the eIF4E/eIF4G interaction. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Minimum PPE Requirements:
-
Gloves: Chemical-resistant nitrile gloves are required. It is best practice to double-glove, changing the outer glove every 30-60 minutes or immediately upon contamination.[1]
-
Lab Coat/Gown: A disposable, back-closing gown made of a low-permeability fabric should be worn.[1] Gowns must have long sleeves with tight-fitting cuffs.[1]
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory when there is a risk of splashing, such as during reconstitution or transfer of the compound.[1]
-
Respiratory Protection: When handling this compound in its powdered form or when there is a potential for aerosol generation, a NIOSH-approved N95 or higher-level respirator is required.[1]
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Preparation: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control for potential inhalation exposure.
-
Donning PPE: Put on all required PPE before handling the compound.[1]
-
Reconstitution: this compound is typically a crystalline solid.[2] When preparing stock solutions, for example in DMSO[3][4], do so carefully to avoid aerosol generation. Use a sterile syringe to slowly add the solvent along the inner wall of the vial.
-
Aseptic Technique: Employ strict aseptic techniques during all manipulations to prevent contamination of your experiment and to avoid exposure to the chemical.[1]
Storage:
-
Powder: Store the solid form of this compound at -20°C for long-term stability (up to 3 years).[3]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -80°C for up to one year.[3] For shorter periods, storage at -20°C for up to one month is also acceptable.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂Cl₂N₄O₄S | [2] |
| Molecular Weight | 451.3 g/mol | [2] |
| CAS Number | 315706-13-9 | [2] |
| Purity | ≥95% | [2] |
| Formulation | Crystalline solid | [2] |
| Solubility in DMSO | Up to 100 mg/mL | [4] |
| Binding Affinity (KD) | 25 µM (for eIF4E) | [2][3] |
| Storage (Solid) | -20°C for up to 3 years | [3] |
| Storage (in Solvent) | -80°C for up to 1 year | [3] |
Experimental Protocol: m7GTP Pull-Down Assay to Validate this compound Activity
This protocol details a common method to confirm that this compound disrupts the interaction between eIF4E and eIF4G.[5][6]
Materials:
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
m7GTP-Sepharose beads
-
Wash buffer
-
SDS-PAGE gels and transfer apparatus
-
Antibodies: anti-eIF4E and anti-eIF4G
Procedure:
-
Cell Treatment: Culture cells to the desired confluence. Treat the cells with the desired concentration of this compound (e.g., 50 µM) or DMSO for a specified time (e.g., 6 hours).[5][6]
-
Cell Lysis: Harvest the cells and prepare whole-cell protein lysates using an appropriate lysis buffer.
-
m7GTP Pull-Down: Incubate the cell lysates with m7GTP-Sepharose beads. The m7GTP cap analog will bind to the cap-binding protein eIF4E.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against eIF4E and eIF4G, followed by appropriate secondary antibodies.[6]
-
Analysis: Visualize the protein bands. In the DMSO-treated sample, both eIF4E and eIF4G should be present, indicating an intact complex. In the this compound-treated sample, eIF4E will be present, but the amount of eIF4G should be significantly reduced, demonstrating the inhibitory effect of this compound on the eIF4E/eIF4G interaction.[5][6]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and leak-proof sharps container labeled as "Chemical Waste."
-
Solid Waste: Contaminated gloves, gowns, and other disposable materials should be collected in a designated, leak-proof bag labeled as "Chemical Waste."
-
Liquid Waste: Unused stock solutions and other liquid waste containing this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
-
Disposal: All waste must be disposed of in accordance with institutional and local regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Visualizations
Signaling Pathway
Caption: The mTORC1 signaling pathway and the inhibitory action of this compound on eIF4F complex formation.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The eIF4E/eIF4G Interaction Inhibitor this compound Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
